Propiomazine maleate

Catalog No.
S622169
CAS No.
3568-23-8
M.F
C24H28N2O5S
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiomazine maleate

CAS Number

3568-23-8

Product Name

Propiomazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C20H24N2OS.C4H4O4/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;5-3(6)1-2-4(7)8/h6-12,14H,5,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ILEKKZUHFYUQIE-BTJKTKAUSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Propiomazine maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propiomazine mechanism of action receptor antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile and Putative Mechanisms

Propiomazine acts as an antagonist at numerous central nervous system receptors. [1] [2] [3] The table below summarizes its receptor targets and the proposed clinical effects of its antagonism at each one.

Receptor Target Action Putative Pharmacological Outcome
Histamine H1 Antagonist Sedation, treatment of insomnia [1] [3]
Dopamine D1, D2, D4 Antagonist Antipsychotic effect [1] [2]
Serotonin 5-HT2A, 5-HT2C Antagonist Antipsychotic effect; may lower extrapyramidal side effect risk [2] [3] [4]
Muscarinic (M1-M5) Antagonist Anticholinergic side effects (e.g., dry mouth, blurred vision) [1] [2]
Alpha-1 Adrenergic Antagonist Orthostatic hypotension, dizziness [1] [2]

A key feature of propiomazine's action is the higher antagonistic activity at serotonin 5-HT2 receptors compared to dopamine D2 receptors. [2] [3] This specific ratio is thought to contribute to a lower incidence of extrapyramidal side effects and hyperprolactinemia, which are common with typical antipsychotics that strongly block D2 receptors. [2] [3]

Experimental Protocols for Investigating Mechanism of Action

To characterize a drug's receptor binding profile and kinetics, researchers use standardized experimental protocols. The following methodologies are central to confirming the multi-receptor antagonism described for propiomazine.

Radioligand Binding Assays
  • Objective: To determine the affinity (Ki or IC50 values) of a drug for specific receptor targets.
  • Protocol Summary:
    • Membrane Preparation: Isolate cell membranes expressing the human clone of the target receptor (e.g., D2, 5-HT2A, H1).
    • Saturation Binding: Incubate membranes with a radioactively labeled ligand ([³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A) at varying concentrations to determine receptor density (Bmax) and the ligand's dissociation constant (Kd).
    • Competition Binding: Incubate membranes with a fixed concentration of the radioligand and increasing concentrations of the test drug (propiomazine). This determines the concentration at which propiomazine displaces 50% of the specific binding (IC50).
    • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the free radioligand. [5] [4]
In Silico Molecular Docking Simulation
  • Objective: To predict and visualize how a drug molecule interacts with the 3D structure of a receptor binding pocket.
  • Protocol Summary:
    • Structure Preparation:
      • Obtain the crystal structure of the target receptor (e.g., Dopamine D4 receptor, PDB ID: 5WIU) from the Protein Data Bank (RCSB-PDB).
      • Prepare the 3D structure of the drug (propiomazine) using software like MarvinSketch or Open Babel, followed by energy minimization.
    • Grid Generation: Define a grid box that encompasses the receptor's known orthosteric and extended binding pockets to allow for ligand flexibility during docking.
    • Docking Simulation: Perform the docking run using an algorithm like the Lamarckian Genetic Algorithm (LGA) with multiple independent runs to ensure result robustness.
    • Analysis: Analyze the resulting poses for binding affinity (estimated kcal/mol), key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking), and the residues involved. [6]
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Slow Reversible Binding
  • Objective: To model the time course of drug effect when the drug-receptor complex does not reach instantaneous equilibrium.
  • Protocol Summary:
    • In Vitro Kinetics: First, determine the association (k_on) and dissociation (k_off) rate constants for the drug-receptor interaction using radioligand binding assays.
    • Model Structure: The rate of change of the drug-receptor complex (RC) is given by: d[RC]/dt = k_on · [C_t] · ([R_T] - [RC]) - k_off · [RC], where [C_t] is the free drug concentration at the target site and [R_T] is the total receptor concentration.
    • Effect Linkage: The pharmacological effect (ΔE) is often assumed to be proportional to [RC]. The maximum effect (E_max) is achieved when all receptors are occupied.
    • Data Fitting: Fit the model to observed plasma concentration and effect-time data to estimate the in vivo binding kinetic parameters. [7]

Pathway and Experimental Workflow Visualizations

The following diagrams summarize the core signaling pathways and a generalized experimental workflow based on the mechanisms and protocols described.

G cluster_effects Primary Clinical Effects Propiomazine Propiomazine Receptors Receptor Blockade (H1, D2, 5-HT2A, M1, α1) Propiomazine->Receptors Antagonism Sedation Sedation Receptors->Sedation H1 Antipsychotic Antipsychotic Effect Receptors->Antipsychotic D2/5-HT2A SideEffects Side Effects Receptors->SideEffects M1/α1 Effects Pharmacological Effects

Propiomazine's multi-receptor antagonism leads to its primary effects and side effects.

G Start 1. In Vitro Binding Assay A Determine k_on & k_off Start->A B Establish PK/PD Model (d[RC]/dt = k_on·[C_t]·(R_T - RC) - k_off·RC) A->B C Conduct In Vivo Study B->C D Measure Plasma Concentration and Effect Over Time C->D End Estimate In Vivo Binding Parameters D->End

Generalized workflow for characterizing a drug's receptor binding kinetics.

Key Takeaways for Researchers

  • Primary Clinical Use vs. Pharmacology: Propiomazine is a compelling case of a drug with a broad receptor profile typical of an atypical antipsychotic, yet it is clinically used almost exclusively for its H1-mediated sedative properties. [1] [2] This highlights how therapeutic application is driven by the most potent effect within a drug's pharmacological portfolio.
  • Receptor Kinetics and Safety: Research into antipsychotics shows that drugs with slow dissociation (long k_off) from the D2 receptor (e.g., haloperidol) are associated with a higher risk of extrapyramidal side effects. [7] The relatively favorable side effect profile of propiomazine may be related not only to its receptor affinity ratios but potentially also to its binding kinetics at the D2 receptor, an area that may warrant further investigation.

References

Comprehensive Technical Guide: Propiomazine and Phenothiazine Derivatives - Properties, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Overview

Propiomazine is a pharmaceutical compound belonging to the phenothiazine class of heterocyclic compounds, which are characterized by a tricyclic structure comprising two benzene rings fused to a central ring containing nitrogen and sulfur atoms. Primarily known for its sedative and antihistaminic properties, propiomazine has been clinically used for decades as a pre-anesthetic sedative and for the treatment of insomnia. Approved by the FDA in 1960, propiomazine continues to be relevant in medical practice, particularly in surgical settings and for managing anxiety associated with medical procedures. The compound's molecular structure shares the fundamental phenothiazine scaffold but is distinguished by a propionyl group at position 2, which significantly influences its receptor binding affinity and pharmacological profile compared to other phenothiazine derivatives. Unlike many phenothiazines that possess significant antipsychotic activity, propiomazine demonstrates only weak dopamine receptor blockade, resulting in a clinical profile dominated by sedative effects with minimal extrapyramidal side effects, making it particularly valuable in specific clinical scenarios where sedation without profound antipsychotic action is desired [1] [2].

The phenothiazine chemical class represents one of the most extensively studied and therapeutically utilized heterocyclic systems in medicinal chemistry. Since the initial synthesis of phenothiazine by Bernthsen in 1883, over 5,000 derivatives have been prepared and evaluated for biological activity, with at least 100 compounds having been used clinically. The remarkable versatility of the phenothiazine scaffold is evidenced by its diverse pharmacological applications, ranging from antipsychotic and antihistaminic agents to antimicrobial and anticancer candidates. This structural flexibility allows for extensive chemical modifications at multiple positions, enabling fine-tuning of physicochemical properties and receptor interactions to achieve desired therapeutic effects. The continuous research interest in phenothiazine derivatives, including propiomazine, stems from their favorable bioavailability, established safety profiles, and potential for repurposing in emerging therapeutic areas, particularly in addressing drug-resistant infections and oncological indications [3] [4].

Pharmacological Properties and Mechanisms

Core Pharmacological Profile

Table 1: Fundamental Pharmacological Properties of Propiomazine

Property Specification Clinical Relevance
Primary Indications Pre-operative sedation, insomnia, anxiety during medical procedures, adjunct during labor Used primarily in surgical and procedural contexts rather than chronic conditions
Mechanism of Action Antagonism at H1 histamine receptors; weak dopamine receptor blockade Sedative effects primarily mediated through H1 blockade rather than dopamine antagonism
Receptor Affinity Profile Broad receptor interactions but strongest at H1 histamine receptors Explains preferential sedative rather than antipsychotic activity
Elimination Half-life Approximately 9 hours Suitable for preoperative and procedural use with sustained effect
Bioavailability (Oral) ~33% Moderate first-pass metabolism; parenteral administration often preferred
Protein Binding ~81% Moderate plasma protein binding allowing for reasonable tissue distribution

Propiomazine exerts its primary therapeutic effects through potent antagonism of histamine H1 receptors, which represents its dominant mechanism of action. This H1 receptor blockade is primarily responsible for the compound's sedative and anxiolytic properties, which constitute its main clinical applications. Unlike typical antipsychotic phenothiazines, propiomazine demonstrates only weak dopamine receptor blockade, particularly at D2 receptors, which explains its minimal antipsychotic efficacy and reduced potential for extrapyramidal side effects. The strategic incorporation of a propionyl group at position 2 of the phenothiazine ring system significantly influences its receptor binding characteristics, reducing affinity for dopamine receptors while maintaining strong interactions with histaminergic receptors. This specific receptor profile makes propiomazine particularly valuable in clinical scenarios where sedation is desired without the neurological side effects often associated with strong dopamine antagonists [1] [5].

The pharmacokinetic profile of propiomazine is characterized by moderate oral bioavailability of approximately 33%, indicating significant first-pass metabolism. The compound demonstrates moderate plasma protein binding of approximately 81%, facilitating reasonable tissue distribution while maintaining adequate free drug concentrations for pharmacological activity. With an elimination half-life of approximately 9 hours, propiomazine provides sustained sedative effects suitable for preoperative medication and procedural sedation. The hydrochloride salt form is preferred clinically due to its superior water solubility and bioavailability compared to alternative salt forms such as the maleate. This favorable solubility profile allows for more predictable absorption and dose-response relationships, which is particularly important in surgical and procedural settings where precise sedative effects are required [1] [2].

Comprehensive Receptor Interaction Profile

Table 2: Detailed Receptor Binding Profile of Propiomazine

Receptor Type Affinity Functional Consequence Therapeutic Implications
Histamine H1 High affinity; primary target Strong sedative and anxiolytic effects Primary mechanism for pre-operative sedation
Dopamine D2 Weak antagonist activity Minimal antipsychotic effect; low extrapyramidal symptom risk Distinguished from antipsychotic phenothiazines
Serotonin 5-HT2A Moderate antagonist activity Potential mood-stabilizing effects May contribute to overall calming effect
Muscarinic M1-M5 Broad antagonism Mild anticholinergic effects (dry mouth, blurred vision) Side effect profile consideration
Alpha-1 Adrenergic Moderate antagonist activity Orthostatic hypotension potential Important consideration in hemodynamically vulnerable patients

Propiomazine exhibits a complex polypharmacological profile, interacting with multiple receptor systems beyond its primary histamine H1 target. The compound demonstrates antagonist activity at serotonin 5-HT2A receptors, which may contribute to its overall calming and potential mood-stabilizing effects. Additionally, propiomazine shows broad muscarinic acetylcholine receptor blockade (M1-M5), resulting in mild anticholinergic effects that may include dry mouth and blurred vision in some patients. The moderate alpha-1 adrenergic receptor antagonism contributes to potential cardiovascular effects, particularly orthostatic hypotension, which requires consideration in hemodynamically vulnerable patients. This multi-receptor profile, while contributing to the compound's therapeutic effects, also necessitates careful patient selection and monitoring, particularly in individuals with comorbidities or those taking concomitant medications with similar side effect profiles [1] [5].

The unique receptor interaction signature of propiomazine distinguishes it from other phenothiazine derivatives. Specifically, its greater activity at serotonin 5-HT2A receptors compared to dopamine D2 receptors may explain its reduced potential for inducing extrapyramidal symptoms, a significant advantage over typical antipsychotic phenothiazines. Furthermore, propiomazine demonstrates a relative sparing of dopamine receptors in the tuberoinfundibular pathway, resulting in a lower incidence of hyperprolactinemia compared to typical antipsychotics or risperidone. This specific receptor interaction profile, combined with its favorable pharmacokinetic characteristics, positions propiomazine as a specialized agent within the phenothiazine class, particularly suited for procedural sedation rather than psychiatric applications. Understanding these nuanced receptor interactions enables clinicians to optimize therapeutic applications while minimizing adverse effects through appropriate patient selection and dosing strategies [1] [5].

Chemical Structure and Structure-Activity Relationships

Fundamental Chemical Characteristics

Table 3: Chemical Properties and Structure-Activity Relationships of Propiomazine

Structural Element Chemical Feature Impact on Activity & Properties
Phenothiazine Core Tricyclic system with nitrogen and sulfur atoms Provides fundamental scaffold for receptor interactions
Position 2 Substituent Propionyl group (C2H5C=O) Reduces dopamine affinity while maintaining H1 antagonism
Position 10 Side Chain Dimethylaminopropyl group Influences receptor affinity profile and pharmacokinetics
Salt Forms Hydrochloride (preferred), maleate Hydrochloride offers superior solubility and bioavailability
Molecular Weight 340.49 g·mol⁻¹ Within optimal range for blood-brain barrier penetration

The chemical structure of propiomazine is characterized by the fundamental phenothiazine tricyclic system, specifically modified at two key positions that critically influence its pharmacological properties. At position 2, propiomazine features a propionyl group (C2H5C=O), which distinguishes it from related phenothiazines such as chlorpromazine (which has a chlorine atom at this position) and contributes significantly to its unique receptor binding profile. The dimethylaminopropyl side chain at position 10 is a common feature shared with several other phenothiazine derivatives and plays an important role in determining receptor affinity and pharmacokinetic behavior. The compound's molecular formula is C20H24N2OS, with a molecular weight of 340.49 g·mol⁻¹, placing it within the optimal range for blood-brain barrier penetration and central nervous system activity. The presence of both nitrogen and sulfur atoms in the central ring creates regions of varied electron density that facilitate interactions with multiple receptor types, while the largely planar tricyclic system enables insertion into hydrophobic binding pockets [1] [3] [5].

The physicochemical properties of propiomazine significantly influence its formulation and clinical application. The compound is typically administered as the hydrochloride salt, which offers superior water solubility compared to alternative salt forms such as the maleate. This enhanced solubility translates to improved dissolution characteristics and more predictable bioavailability, which is particularly important for drugs used in surgical and procedural settings where precise dosing is critical. The logP value of approximately 4.5 indicates moderate lipophilicity, facilitating blood-brain barrier penetration while still maintaining adequate aqueous solubility for formulation development. The compound's structural relationship to promethazine (differing only in the propionyl versus hydrogen substitution at position 2) demonstrates how subtle modifications to the phenothiazine scaffold can significantly alter receptor binding preferences and therapeutic applications, with propiomazine exhibiting enhanced sedative properties compared to its predecessor [1] [2] [3].

Structure-Activity Relationship Analysis

The structure-activity relationships (SAR) of propiomazine and related phenothiazines have been extensively studied, revealing key structural determinants of pharmacological activity. The propionyl substituent at position 2 is a critical feature that significantly reduces dopamine receptor affinity while maintaining potent H1 histamine receptor blockade, thereby shifting the clinical profile from antipsychotic to predominantly sedative. This modification also influences the compound's electronic distribution, potentially altering its interaction with receptor binding sites. The length and composition of the side chain at position 10 profoundly affects receptor affinity and selectivity; the three-carbon chain with terminal dimethylamino group in propiomazine represents an optimal balance between receptor affinity and physicochemical properties, providing sufficient flexibility for receptor engagement while maintaining appropriate physicochemical characteristics for bioavailability and distribution [1] [4].

Systematic SAR studies across the phenothiazine class have demonstrated that modifications at multiple positions of the core structure can dramatically alter biological activity. Small electron-withdrawing substituents at position 2 typically enhance antipsychotic potency but reduce sedative properties, making propiomazine's propionyl group particularly interesting as it maintains sedative efficacy while minimizing antipsychotic activity. The nature of the terminal amino group in the side chain influences not only receptor affinity but also metabolic stability, with tertiary amines like the dimethylamino group in propiomazine generally offering favorable pharmacokinetic profiles. Additionally, oxidation of the sulfur atom in the central ring can significantly alter receptor binding characteristics and metabolic clearance, though propiomazine is typically administered in the non-oxidized form. Understanding these nuanced structure-activity relationships enables medicinal chemists to strategically design new phenothiazine derivatives with optimized therapeutic profiles for specific clinical applications [3] [4].

Therapeutic Applications and Clinical Profile

Established Clinical Uses

Table 4: Clinical Applications and Safety Profile of Propiomazine

Application Context Dosing & Administration Risk Considerations
Pre-operative Sedation Oral, IM, or IV administration; individualized dosing Monitor for respiratory depression, particularly with concomitant opioids
Insomnia Management Oral administration, typically single evening dose Tolerance development with prolonged use; not recommended for long-term therapy
Procedural Anxiety Individualized dosing based on procedure length and intensity Synergistic effects with other CNS depressants requires dose adjustment
Labor Adjunct Combined with analgesics; careful timing considerations Neonatal sedation monitoring required
Special Populations Reduced dosing in elderly, hepatic impairment Increased susceptibility to orthostatic hypotension and anticholinergic effects

Propiomazine is primarily employed for pre-operative sedation and anxiety reduction before surgical or diagnostic procedures, where its rapid onset and reliable sedative effects facilitate patient cooperation and comfort. The compound is also clinically used for the short-term management of insomnia, particularly in cases where pronounced sedation is desired. As an adjunct during labor, propiomazine is administered in combination with analgesics to reduce anxiety and enhance pain management. The drug is available in various formulations, including oral, intramuscular, and intravenous preparations, allowing for flexible administration routes tailored to specific clinical scenarios. The optimal dosing of propiomazine must be individualized based on patient factors including age, comorbidities, concomitant medications, and the specific clinical context, with particular caution recommended in elderly patients and those with hepatic impairment due to reduced metabolic capacity [1] [2].

The clinical efficacy of propiomazine in these applications stems from its potent sedative properties, which provide calmness and drowsiness without profound anesthesia. Studies have demonstrated that propiomazine significantly improves sleep induction and maintenance in insomniac patients, with particular effectiveness in cases characterized by difficulty falling asleep. In procedural contexts, propiomazine effectively reduces preoperative anxiety, facilitating smoother induction of anesthesia and potentially reducing anesthetic requirements. When used during labor, the compound provides sedation that complements analgesic regimens, potentially enhancing pain management while minimizing maternal stress. The versatility of administration routes allows clinicians to select the most appropriate method based on urgency of effect, patient characteristics, and clinical setting, with intravenous administration providing the most rapid onset and oral administration offering convenience for pre-procedural preparation [1] [2].

Adverse Effects and Safety Considerations

The safety profile of propiomazine is characterized by expected sedative effects, which represent an extension of its pharmacological activity, along with other side effects related to its receptor interactions. The most commonly reported adverse effect is dose-dependent drowsiness, which occurs predictably and typically aligns with the drug's therapeutic intent. Other frequently observed side effects include dry mouth and blurred vision resulting from muscarinic receptor blockade, as well as orthostatic hypotension and dizziness related to alpha-adrenergic receptor antagonism. These effects are generally manageable through appropriate dosing and administration timing, particularly avoiding activities requiring mental alertness such as driving or operating machinery. The risk of extrapyramidal symptoms is notably lower with propiomazine compared to typical antipsychotic phenothiazines, consistent with its relatively weak dopamine receptor blockade, though rare cases have been reported particularly at higher doses [1] [2].

More serious adverse effects, though uncommon, include seizures, cardiac arrhythmias, significant hypotension, and the neuroleptic malignant syndrome. The potential for respiratory depression necessitates caution when co-administering with other central nervous system depressants, including opioids, benzodiazepines, and alcohol. The drug interaction potential of propiomazine is significant, particularly with other agents exhibiting sedative, hypotensive, or anticholinergic properties, requiring careful medication review and potential dose adjustments when used concomitantly. Propiomazine is classified as a pregnancy category C drug, indicating that risk cannot be ruled out, and should therefore be used during pregnancy only if clearly needed. Similarly, caution is advised during breastfeeding due to limited safety data. The availability of multiple salt forms has clinical implications, with the hydrochloride salt generally preferred due to superior solubility and bioavailability compared to the maleate salt [1] [2].

Experimental Research Methodologies

Synthesis and Analytical Characterization

The synthetic approaches to phenothiazine derivatives like propiomazine typically begin with the fundamental phenothiazine core structure, which can be prepared through various methods including the condensation of 2-aminodiphenyl sulfide with α-haloketones or α-haloesters. For propiomazine specifically, strategic functionalization at position 2 with the propionyl group represents a key synthetic step, typically achieved through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The introduction of the dimethylaminopropyl side chain at position 10 generally involves alkylation procedures, often utilizing appropriate halogenated precursors. More recent synthetic methodologies have incorporated advanced catalytic approaches and microwave-assisted techniques to improve yields, reduce reaction times, and enhance regioselectivity. These modern synthetic strategies have expanded the accessibility of phenothiazine derivatives for structure-activity relationship studies and the exploration of new therapeutic applications [6] [7] [4].

Analytical characterization of propiomazine and related phenothiazine derivatives employs a comprehensive suite of techniques to confirm structural identity and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR (500 MHz), provides detailed information about hydrogen environments and connectivity, with characteristic chemical shifts for the propionyl methyl and methylene protons typically observed in the range of 1.0-1.2 ppm and 2.8-3.0 ppm, respectively. Mass spectrometric analysis confirms molecular weight and fragmentation patterns, while high-performance liquid chromatography (HPLC) assesses chemical purity and identifies potential impurities. Elemental analysis further verifies composition, and melting point determination provides additional purity assessment. For salt forms such as the hydrochloride, comparative solubility studies are essential to evaluate biopharmaceutical properties, with the hydrochloride salt demonstrating significantly superior aqueous solubility (>1 g/mL) compared to the maleate salt (3.8 mg/mL), explaining its preferred clinical use [6] [2].

Antimicrobial Activity Assessment

Table 5: Standard Experimental Protocols for Antimicrobial Evaluation of Phenothiazine Derivatives

Protocol Component Standard Method Key Parameters Measured
Sample Preparation Dissolution in DMSO (25 mg/mL stock) Serial dilutions in appropriate culture media
Microbial Strains Gram-positive, Gram-negative bacteria, fungal species Reference strains and clinically isolated resistant strains
Activity Screening Broth microdilution methods Minimum Inhibitory Concentration (MIC) determination
Fungal Testing Seven fungal species typically included Candida albicans, Cryptococcus neoformans priority pathogens
Resistance Assessment Comparison with standard antibiotics Identification of potency against drug-resistant strains

The evaluation of antimicrobial activity for phenothiazine derivatives follows standardized microbiological assays to determine efficacy against various pathogenic strains. Broth microdilution methods represent the gold standard for determining Minimum Inhibitory Concentrations (MICs), with compounds typically tested against a panel of reference strains including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as clinically relevant fungal species (e.g., Candida albicans). Testing typically includes drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis to assess potential utility in addressing antimicrobial resistance. Sample preparation generally involves initial dissolution in dimethyl sulfoxide (DMSO) to create stock solutions (typically 25 mg/mL), followed by serial dilution in appropriate culture media to achieve the desired concentration range for testing. Incubation conditions are standardized according to specific microbial requirements, with turbidity measurements or metabolic indicators used to assess growth inhibition [6] [4].

The interpretation of antimicrobial results requires careful consideration of multiple factors, including MIC values relative to known antimicrobial agents, spectrum of activity, and potential selectivity indices. For phenothiazine derivatives, promising activity is typically demonstrated by MIC values below 10 μg/mL against specific pathogens, with particular interest in compounds showing efficacy against drug-resistant strains. Additionally, specialized assays may be employed to investigate specific mechanisms of antimicrobial action, including efflux pump inhibition studies, biofilm disruption assessments, and combination therapy approaches with conventional antibiotics to identify potential synergistic interactions. The time-kill kinetics of promising compounds further characterize antimicrobial activity, distinguishing between bacteriostatic and bactericidal effects. For antifungal applications, specialized testing against priority pathogens identified by the WHO Fungal Priority Pathogen List (such as Cryptococcus neoformans) provides clinically relevant data regarding potential therapeutic utility [6] [8] [4].

G Phenothiazine Phenothiazine Membrane Disruption Membrane Disruption Phenothiazine->Membrane Disruption 1. Primary Action Efflux Pump Inhibition Efflux Pump Inhibition Phenothiazine->Efflux Pump Inhibition 2. Resistance Modulation ROS Generation ROS Generation Phenothiazine->ROS Generation 3. Oxidative Stress DNA Intercalation DNA Intercalation Phenothiazine->DNA Intercalation 4. Genetic Material Biofilm Disruption Biofilm Disruption Phenothiazine->Biofilm Disruption 5. Community Structure MicrobialCell MicrobialCell AntimicrobialEffect AntimicrobialEffect Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Reduced Drug Export Reduced Drug Export Efflux Pump Inhibition->Reduced Drug Export Oxidative Damage Oxidative Damage ROS Generation->Oxidative Damage Replication Inhibition Replication Inhibition DNA Intercalation->Replication Inhibition Matrix Degradation Matrix Degradation Biofilm Disruption->Matrix Degradation Content Leakage Content Leakage Increased Permeability->Content Leakage Cell Death Cell Death Content Leakage->Cell Death Cell Death->AntimicrobialEffect Enhanced Antibiotic Efficacy Enhanced Antibiotic Efficacy Reduced Drug Export->Enhanced Antibiotic Efficacy Synergistic Killing Synergistic Killing Enhanced Antibiotic Efficacy->Synergistic Killing Synergistic Killing->AntimicrobialEffect Macromolecule Degradation Macromolecule Degradation Oxidative Damage->Macromolecule Degradation Macromolecule Degradation->Cell Death Growth Arrest Growth Arrest Replication Inhibition->Growth Arrest Growth Arrest->AntimicrobialEffect Enhanced Antibiotic Penetration Enhanced Antibiotic Penetration Matrix Degradation->Enhanced Antibiotic Penetration Community Elimination Community Elimination Enhanced Antibiotic Penetration->Community Elimination Community Elimination->AntimicrobialEffect

Diagram 1: Antimicrobial mechanisms of phenothiazine derivatives showing multiple pathways leading to microbial cell death and growth inhibition.

Research Applications and Future Directions

Emerging Research Applications

Phenothiazine derivatives including propiomazine have demonstrated promising potential in several emerging research areas beyond their traditional clinical applications. Significant attention has focused on their antimicrobial properties, particularly against drug-resistant pathogens where conventional antibiotics show limited efficacy. Studies have revealed that various phenothiazine derivatives exhibit potent activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis. The antifungal potential of these compounds has also garnered interest, with research demonstrating efficacy against priority fungal pathogens including Cryptococcus neoformans. The multifaceted mechanisms underlying these antimicrobial effects include disruption of microbial cell membranes, inhibition of efflux pumps, interference with DNA replication, generation of reactive oxygen species, and disruption of biofilm formation. These diverse mechanisms make phenothiazines particularly attractive for addressing the growing challenge of antimicrobial resistance, as they may bypass conventional resistance pathways [6] [3] [4].

In the oncological domain, phenothiazine derivatives have demonstrated intriguing anticancer properties through multiple mechanisms. Research has revealed that certain structural analogs can induce monocytic differentiation and promote apoptotic cell death in various cancer cell lines, potentially through internucleosomal DNA fragmentation pathways. Additional anticancer mechanisms include multidrug resistance (MDR) reversal by inhibiting P-glycoprotein and other efflux transporters, thereby enhancing the efficacy of conventional chemotherapeutic agents. The anti-inflammatory potential of novel phenothiazine derivatives has also been investigated, with some compounds demonstrating significant in vivo anti-inflammatory activity with reduced ulcerogenic liability compared to reference drugs. Other emerging research applications include antiviral activity against HIV-1 through binding to TAR RNA, anticonvulsant properties in seizure models, and potential neuroprotective effects in conditions such as Alzheimer's and Creutzfeldt-Jakob diseases, highlighting the remarkable therapeutic versatility of this chemical class [7] [4].

Design Strategies for Novel Derivatives

Modern medicinal chemistry approaches to phenothiazine derivative design focus on structural modifications that enhance desired biological activities while minimizing unwanted side effects. Key strategies include introduction of diverse substituents at the nitrogen atom (position 10), incorporating various acyl groups, heterocycles, and complex side chains to modulate receptor affinity and selectivity. Additionally, substitution patterns on the benzene rings (positions 1-4 and 6-9) significantly influence electronic properties, steric factors, and overall pharmacophore characteristics. The oxidation state of the sulfur atom represents another important design parameter, with sulfoxide and sulfone derivatives often exhibiting altered biological profiles compared to the parent sulfide compounds. More extensive modifications of the tricyclic ring system itself, including replacement of benzene rings with heteroaromatic or homoaromatic systems, have yielded compounds with novel biological activities and improved therapeutic indices [6] [7] [4].

Structure-activity relationship studies have identified several key structural features that correlate with enhanced biological activity in specific therapeutic domains. For antimicrobial applications, chalcone-based phenothiazine derivatives with extended conjugation systems have demonstrated particularly promising activity against both Gram-positive and Gram-negative bacteria. In anticancer applications, benzophenothiazines with naphthalene ring systems instead of benzene rings have shown enhanced cytotoxic activity and MDR reversal properties. The incorporation of azole and azine rings into phenothiazine side chains has yielded compounds with improved antifungal activity and potential for addressing resistant fungal infections. These design strategies, combined with modern computational approaches including molecular docking studies and quantitative structure-activity relationship (QSAR) models, continue to drive the development of novel phenothiazine derivatives with optimized pharmacological profiles for emerging therapeutic applications [6] [7] [4].

G Start Start Lead Identification Lead Identification Start->Lead Identification Antimicrobial Antimicrobial Activity Screening Activity Screening Antimicrobial->Activity Screening Anticancer Anticancer Anticancer->Activity Screening MDRReversal MDRReversal MDRReversal->Activity Screening End End SAR Analysis SAR Analysis Lead Identification->SAR Analysis Structural Modification Structural Modification SAR Analysis->Structural Modification N10 Substitution N10 Substitution Structural Modification->N10 Substitution Ring Substitution Ring Substitution Structural Modification->Ring Substitution S-Oxidation State S-Oxidation State Structural Modification->S-Oxidation State Ring System Modification Ring System Modification Structural Modification->Ring System Modification Alkyl/Aminoalkyl Chains Alkyl/Aminoalkyl Chains N10 Substitution->Alkyl/Aminoalkyl Chains Heterocyclic Incorporation Heterocyclic Incorporation N10 Substitution->Heterocyclic Incorporation Acyl Derivatives Acyl Derivatives N10 Substitution->Acyl Derivatives Electron-Withdrawing Groups Electron-Withdrawing Groups Ring Substitution->Electron-Withdrawing Groups Electron-Donating Groups Electron-Donating Groups Ring Substitution->Electron-Donating Groups Chalcone Extensions Chalcone Extensions Ring Substitution->Chalcone Extensions Sulfide Sulfide S-Oxidation State->Sulfide Sulfoxide Sulfoxide S-Oxidation State->Sulfoxide Sulfone Sulfone S-Oxidation State->Sulfone Benzophenothiazines Benzophenothiazines Ring System Modification->Benzophenothiazines Azaphenothiazines Azaphenothiazines Ring System Modification->Azaphenothiazines Alkyl/Aminoalkyl Chains->Antimicrobial Heterocyclic Incorporation->Anticancer Acyl Derivatives->MDRReversal Electron-Withdrawing Groups->Antimicrobial Electron-Donating Groups->Anticancer Chalcone Extensions->Antimicrobial Sulfide->MDRReversal Sulfoxide->Anticancer Sulfone->Antimicrobial Benzophenothiazines->Anticancer Azaphenothiazines->MDRReversal Lead Optimization Lead Optimization Activity Screening->Lead Optimization Lead Optimization->End

Diagram 2: Derivative design workflow for phenothiazine-based drug development showing multiple structural modification pathways.

Conclusion

References

Propiomazine pharmacodynamics H1 receptor antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Profile of Propiomazine

The table summarizes the confirmed receptor interactions of propiomazine based on the gathered literature.

Receptor Type Interaction (Role of Propiomazine) Key Experimental Context / Evidence
Histamine H1 Antagonist (Primary Action) [1] [2] Clinical use as a sedative and pre-anesthetic agent. Binding is inferred from its therapeutic effects and structural class [1] [2].
Muscarinic Acetylcholine (M1-M5) Antagonist [2] Binding to all five muscarinic receptor subtypes (M1-M5) is documented, though specific affinities are not provided [2].
Dopamine (D1, D2, D4) Antagonist [2] Documented as a D2 receptor antagonist. Its lack of extrapyramidal effects is attributed to greater 5-HT2A than D2 receptor blockade [2].
Serotonin (5-HT2A, 5-HT2C) Antagonist [2] Antagonism of the 5-HT2A receptor is a key feature of its pharmacodynamic profile [2].
Alpha-1 Adrenergic Antagonist [2] Binding to the α1-adrenergic receptor is documented [2].

Experimental Context for H1 Receptor Binding Studies

While direct protocols for propiomazine were not found, the following established methodologies provide the framework for determining the H1 antagonist activities of similar compounds.

  • In Vitro Functional Bioassay: The anticholinergic (and by methodological extension, antihistaminic) potency of drugs can be determined by measuring their inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle. The concentration-dependent inhibition of this contraction allows for the calculation of potency parameters like pA2 values [3].
  • In Vivo Functional Bioassay: Systemic effects can be evaluated in anesthetized animals (e.g., rats). This involves comparing systemic hypotensive responses to a bolus intravenous injection of a agonist (e.g., acetylcholine) before and after infusion of the test compound [3].
  • Radioligand Binding Assays: This is a direct method for measuring receptor affinity. A common protocol involves using rat brain tissue preparations and a radio-labeled ligand specific to the H1 receptor, such as 3H-mepyramine. The test compound's ability to displace the radioligand is measured to determine its binding affinity [4]. Site-directed mutagenesis of the H1 receptor (e.g., Asp107 in TM3) is used to identify critical residues for antagonist binding [5].

The diagram below illustrates a generalized workflow for the radioligand binding assay approach.

G Start Prepare Rat Brain Homogenate A Incubate with Radioligand (e.g., ³H-mepyramine) Start->A B Add Test Compound (e.g., Propiomazine) A->B C Competitive Binding (Displacement) B->C D Separate Bound vs. Free Radioligand C->D E Measure Bound Radioactivity D->E F Calculate Binding Affinity (Ki/IC50) E->F

Generalized workflow for a radioligand competitive binding assay to determine receptor affinity.

References

Propiomazine elimination half-life and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Propiomazine

The following table summarizes the quantitatively confirmed data available for propiomazine:

Parameter Value Additional Context / Source
Elimination Half-Life 9 hours [1] Cited in a clinical study comparing propiomazine and zopiclone [1].
Oral Bioavailability 33% [1] Suggests significant first-pass metabolism [1].
Protein Binding 81% [1] [2] -

Regarding metabolism, the search results do not contain explicit experimental data on the specific enzymes responsible for propiomazine's biotransformation. The DrugBank entry states that its metabolism is "unknown, but most likely hepatic as with other phenothiazines" [2].

Inferred Metabolic Pathways from Structural Analogs

Propiomazine is a phenothiazine derivative structurally related to promethazine [1]. Research on promethazine provides the most relevant insight into its potential metabolic fate.

The diagram below illustrates the inferred primary metabolic pathways for propiomazine, based on the established metabolism of its analog, promethazine.

Propiomazine Propiomazine Ring Hydroxylation Ring Hydroxylation Propiomazine->Ring Hydroxylation Primary N-demethylation N-demethylation Propiomazine->N-demethylation Primary S-oxidation S-oxidation Propiomazine->S-oxidation Primary CYP2D6 CYP2D6 CYP3A4 CYP3A4 Other_CYPs Other_CYPs Metabolites Metabolites Ring Hydroxylation->CYP2D6 Ring Hydroxylation->Metabolites N-demethylation->CYP3A4 N-demethylation->Metabolites S-oxidation->Other_CYPs S-oxidation->Metabolites

A pivotal in vitro study using human liver microsomes identified that CYP2D6 is the principal cytochrome P450 enzyme responsible for the metabolism of promethazine, specifically its ring-hydroxylation [3]. Additional pathways like N-demethylation and S-oxidation were also observed [3]. Another study confirmed that promethazine is a potent inhibitor of CYP2D6, binding to the enzyme at concentrations close to its therapeutic plasma levels [4].

Given the close structural similarity, it is highly plausible that propiomazine is also a substrate and potentially an inhibitor of CYP2D6. Furthermore, a study on another aliphatic phenothiazine, levomepromazine, showed that CYP3A4 is the main enzyme responsible for its N-demethylation and S-oxidation at therapeutic concentrations, with CYP1A2 also making a substantial contribution to S-oxidation [5]. This suggests that propiomazine's metabolism could involve multiple cytochrome P450 enzymes.

Key Experimental Protocols for Metabolism Studies

The inferences above are derived from established in vitro methodologies. Here are detailed protocols for the key experiments cited:

Determination of Principal Metabolizing CYP Enzyme [3]
  • Objective: To identify the specific human cytochrome P450 (CYP) enzyme primarily responsible for a drug's metabolism.
  • System: Human liver microsomes (HLMs) and cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4).
  • Incubation: The drug (e.g., promethazine) is incubated with NADPH-fortified HLMs or individual cDNA-expressed CYP isoforms.
  • Reaction Phenotyping:
    • Chemical Inhibition: HLMs are incubated with the drug alongside selective chemical inhibitors for specific CYP enzymes (e.g., quinidine for CYP2D6).
    • Correlation Analysis: The rate of the drug's metabolism in a panel of different HLM donors is correlated with the known activity levels of specific CYP enzymes in those same microsomes.
    • Antibody Inhibition: Metabolism is measured in HLMs in the presence and absence of inhibitory antibodies against specific CYP enzymes.
  • Analysis: Metabolite formation is quantified using high-performance liquid chromatography (HPLC). The enzyme most capable of producing the metabolite is identified.
Enzyme Inhibition Profiling [4]
  • Objective: To screen a drug for its potential to inhibit a specific CYP enzyme.
  • System: Human liver microsomes.
  • Probe Reaction: A known substrate (e.g., bufuralol for CYP2D6) is incubated with the microsomes.
  • Incubation with Inhibitor: The reaction is run in the presence of the test drug (e.g., an H1-antihistamine) at a range of concentrations.
  • Analysis: The formation of the specific metabolite from the probe substrate (e.g., 1'-hydroxybufuralol) is measured, typically via HPLC. The concentration of the test drug that inhibits 50% of the enzyme activity (IC50 value) is calculated.

Knowledge Gaps and Research Implications

The available information has notable limitations that are critical for researchers to consider:

  • Sparse Primary Data: The pharmacokinetic data for propiomazine itself is incomplete. Key parameters like clearance and volume of distribution are not available in the searched literature [2].
  • Inferred Metabolism: The metabolic pathway information is extrapolated from structural analogs like promethazine and levomepromazine. Direct in vitro or clinical studies on propiomazine are required for confirmation.
  • Clinical Significance of Inhibition: While promethazine is a known CYP2D6 inhibitor [4], it is not yet experimentally confirmed whether propiomazine has a clinically significant inhibitory effect, which is crucial for predicting drug-drug interactions.

References

Propiomazine maleate salt vs hydrochloride solubility

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Key Properties Comparison

The table below summarizes the available quantitative data for the two salt forms.

Property Propiomazine Maleate Propiomazine Hydrochloride
Aqueous Solubility 3.8 mg/mL [1] >1 g/mL (≈1000 mg/mL) [1]
Bioavailability (Oral) Lower (due to slower dissolution) [1] Higher [1]
Clinical Approval Status Not approved by FDA [1] Approved for medical use (since 1960) [1]
Rationale for Selection Requires longer dissolution time, affecting absorption [1] Better choice due to high solubility and bioavailability [1]

The provided data explains that the hydrochloride salt was chosen for clinical development primarily because of its significantly higher aqueous solubility, which directly leads to faster dissolution and better absorption in the body compared to the maleate salt [1].

Scientific Context and Salt Selection Rationale

The decision to use one salt form over another is a critical step in drug development. The vast difference in solubility between these two salts perfectly illustrates the general principles of pharmaceutical salt selection [1].

  • Impact of Solubility: Aqueous solubility is a major factor influencing a drug's dissolution rate and, consequently, its bioavailability. The high solubility of the hydrochloride salt (>1 g/mL) makes it a much more suitable candidate for creating an effective drug product compared to the less soluble maleate salt (3.8 mg/mL) [1].
  • Regulatory and Commercial Outcome: Based on these physicochemical advantages, propiomazine hydrochloride was the form approved for medical use. The maleate salt was not approved by the FDA, and the hydrochloride salt has been in use since 1960 [1].

Methodological Considerations for Solubility Assessment

The search results do not provide explicit experimental protocols for propiomazine, but standard methodologies for evaluating salt forms are well-established in pharmaceutical science. The general workflow for such an investigation typically follows a logical sequence, which can be visualized below.

G SaltScreening Salt Screening (Preparation of multiple salt forms) SolidStateChar Solid-State Characterization (Melting point, crystallinity) SaltScreening->SolidStateChar Solubility Solubility Studies SolidStateChar->Solubility Dissolution Dissolution Testing Solubility->Dissolution Bioavailability In-Vivo Bioavailability Studies Dissolution->Bioavailability SaltSelection Final Salt Selection Bioavailability->SaltSelection

Key experimental stages for salt selection include:

  • Salt Screening and Preparation: Synthesis of different salt forms, such as hydrochloride and maleate, using various counterions [2].
  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) determine melting points and assess crystallinity [2].
  • Solubility Studies: Measurement of equilibrium solubility in water and buffers at controlled temperatures. The dramatic difference for propiomazine was likely confirmed this way [1].
  • Dissolution Testing: Evaluation of the drug's release rate from a formulated product using apparatus detailed in pharmacopeias. This directly relates to the maleate salt's longer dissolution time [1].
  • In-Vivo Bioavailability Studies: Ultimately, the superior in-vitro performance of the hydrochloride salt must be correlated with better absorption and exposure in living organisms [1].

Insights for Research and Development

For your technical guide, the case of propiomazine serves as a clear example where salt selection was decisive. The key takeaways for drug development professionals are:

  • Prioritize Solubility: The propiomazine case underscores that solubility can be the paramount factor, overriding other considerations [1].
  • Early Screening is Crucial: Implementing a systematic salt screening process early in development can identify critical differentiators, as seen with propiomazine's 263-fold solubility advantage [1] [2].
  • Consider Regulatory Precedent: Using a commonly accepted salt form like hydrochloride can simplify regulatory pathways [2].

References

synthesis of Propiomazine maleate improved patent process

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propiomazine Maleate Synthesis

Propiomazine is a phenothiazine derivative with antihistamine (H1 receptor blocking) activity, used to treat insomnia and produce sedation for surgical procedures [1] [2]. While its hydrochloride salt is known for high bioavailability, an improved process for synthesizing This compound has been developed, focusing on controlling the isomeric impurity isopropiomazine (Formula-III) to high purity levels [1] [2]. This process is cost-effective, simple, and suitable for commercial-scale production [1].

Summary of Quantitative Data

The table below summarizes the key quantitative outcomes from the improved synthesis process.

Parameter Result / Quantity
Final Product This compound (Formula-I)
Overall Yield 34 g (from 50 g of 2-Propionyl Phenothiazine) [1]
Final Purity (HPLC) > 99.5% [1]
Isopropiomazine Impurity < 0.10% [1]
Key Starting Material 2-Propionyl Phenothiazine (Formula-IV), 50 gm (0.171 mole) [1]
Alkylating Agent 2-Dimethylaminoisopropyl Chloride Hydrochloride (Formula-V), 67.5 gm (0.427 mole) [1]
Base (Condensation) Potassium Hydroxide Flakes, 19 gm (0.342 mole) [1]
Acid (Salt Formation) Maleic Acid, 20 gm [1]
Condensation Solvent Toluene, 250 ml [1]
Purification Solvent Methanol, 200 ml [1]

Experimental Protocol

This protocol is adapted from the improved process detailed in patent WO2019167058A1 [1].

Stage 1: Synthesis of Propiomazine Base (Formula-II)
  • Reaction Mixture Preparation: Charge a mixture of water (50 ml) and toluene (250 ml) into a reaction flask. Add 2-dimethylaminoisopropyl chloride hydrochloride (67.5 gm, 0.427 mole) and stir.
  • Basification: Cool the mixture to below 10°C and carefully basify by adding an aqueous sodium hydroxide solution. Separate the organic (toluene) layer, which contains the free base.
  • Condensation Reaction: To the toluene layer, add 2-propionyl phenothiazine (50 gm, 0.171 mole) and potassium hydroxide flakes (19 gm, 0.342 mole) at below 10°C.
  • Reflux: Slowly heat the reaction mixture to reflux. Maintain reflux for 5-6 hours under azeotropic water removal. Monitor reaction completion by HPLC.
  • Work-up: After completion, cool the mixture to 25-30°C. Add water (200 ml) and stir for 10-15 minutes. Separate the organic layer and concentrate it under reduced pressure to obtain the crude Propiomazine base (Formula-II).
Stage 2: Purification and Formation of this compound (Formula-I)
  • Dissolution: Dissolve the crude Propiomazine base in methanol (200 ml) and stir at 25-30°C for 10-15 minutes to obtain a clear solution. This step is critical for impurity control.
  • Salt Formation: Add maleic acid (20 gm) to the clear methanolic solution. Continue stirring at 25-30°C for 4-5 hours to facilitate crystallization.
  • Isolation and Drying: Filter the precipitated solid, wash if necessary, and dry to obtain pure this compound as the final product.

The following workflow diagrams the synthesis and purification process, highlighting the key impurity control point:

G Start Start Synthesis A1 Basify 2-Dimethylaminoisopropyl Chloride Hydrochloride with NaOH in Toluene/Water (Temp: <10°C) Start->A1 A2 Separate Organic Layer (Toluene with free base) A1->A2 B Add 2-Propionyl Phenothiazine and KOH Flakes (Temp: <10°C) A2->B C Heat to Reflux Maintain for 5-6 hrs (Azeotropic Conditions) B->C D Cool, Add Water, Separate Organic Layer & Concentrate Obtain Crude Propiomazine Base C->D E1 Dissolve Crude Base in Methanol (Temp: 25-30°C) Get Clear Solution D->E1 E2 KEY STEP: Control of Isopropiomazine Impurity (Formula-III) E1->E2 Alcoholic Media F Add Maleic Acid Stir for 4-5 hrs (Temp: 25-30°C) Crystallization E2->F G Filter Precipitated Solid Dry under Vacuum F->G End Final Product: Pure this compound (>99.5%, Isomer <0.10%) G->End

Key Process Insights and Impurity Control

The improved process offers significant advantages over older synthetic routes, which involved multiple steps, expensive reagents like sodium amide or phosgene, and provided no specific guidance for controlling isopropiomazine [1].

  • Impurity Profile and Control: The primary isomeric impurity, isopropiomazine (Formula-III), arises during the alkylation step. The crude Propiomazine base can contain 20-25% of this impurity [1]. The patented process controls this by dissolving the crude base in an alcoholic medium (methanol) before salt formation. This step ensures the maleate salt crystallizes with the isomeric impurity remaining in the mother liquor, yielding a final product with impurity levels below 0.10% [1].

  • Solvent and Base Selection: Using toluene as the solvent for the condensation reaction and potassium hydroxide as the base provides a robust and cost-effective system. The azeotropic removal of water during reflux drives the reaction to completion [1]. For the final purification, methanol is the preferred alcoholic medium for achieving a clear solution of the base, which is crucial for effective impurity removal during subsequent maleate salt formation [1].

The following diagram illustrates the chemical relationship between the target product and the key isomeric impurity:

G Alkylation Alkylation Reaction Step Product Propiomazine Base (Formula-II) Desired Isomer Alkylation->Product Forms Impurity Isopropiomazine (Formula-III) Process-Related Impurity Alkylation->Impurity Also forms (20-25% in crude) Control Impurity Control Point Control->Impurity Purified via crystallization from alcoholic media

Concluding Remarks for Industrial Application

This improved synthesis of this compound is a significant advancement for process chemistry. It demonstrates an industrially viable, single-pot condensation followed by a straightforward purification that effectively minimizes a critical isomeric impurity to levels below 0.10%. The use of readily available reagents and solvents makes this protocol highly suitable for scaling up to commercial manufacturing, ensuring a robust supply of high-purity this compound.

References

Application Note: Purification of Propiomazine Maleate with Control of Isopropiomazine Impurity

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Objective Propiomazine Maleate is a phenothiazine-derived antihistamine used for sedative purposes [1]. A significant challenge in its synthesis is the formation of an isomeric impurity, Isopropiomazine (Formula-III), which can be present at levels of 20-25% in the crude base product [1]. The objective of this protocol is to provide a cost-effective and scalable purification process that yields this compound with high purity (>99.5%) and controls the Isopropiomazine content to below 0.10% [1].

2. Chemistry and Impurity Profile The synthesis involves the condensation of 2-Propionyl phenothiazine (Formula-IV) with the hydrochloride salt of 2-Dimethylaminoisopropyl chloride (Formula-V) to form Propiomazine base (Formula-II). The subsequent conversion of this base to the maleate salt is the critical step for impurity removal [1].

  • Chemical Name: 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate [1] [2]
  • Molecular Formula: C₂₄H₂₈N₂O₅S [2] [3]
  • Molecular Weight: 456.6 g/mol [2]
  • CAS Number: 3568-23-8 [2] [3]
  • Key Impurity: Isopropiomazine (Formula-III) [1]

The following diagram illustrates the experimental workflow for the synthesis and purification process:

G Start Start Synthesis A React 2-Propionyl phenothiazine with Aminopropyl Chloride Salt Start->A B Condition: Base (KOH), Solvent: Toluene, Reflux A->B C Obtain Crude Propiomazine Base (Contains 20-25% Isomer) B->C D Purification Key Step: Dissolve in Methanol C->D E Precipitate Salt: Add Maleic Acid D->E F Filter and Dry E->F End Final Product: High-Purity this compound F->End

Experimental Protocol

Here is the detailed, step-by-step procedure for the synthesis and purification as described in the patent example [1].

Step Parameter Details
1 Reaction Setup Charge a mixture of water (50 ml) and toluene (250 ml) with 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mol). Basify with aqueous NaOH at <10°C. Separate the organic (toluene) layer.
2 Condensation To the toluene layer, add 2-propionyl phenothiazine (50 g, 0.171 mol) and KOH flakes (19 g, 0.342 mol) at <10°C.
3 Reaction & Monitoring Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions. Monitor reaction completion by HPLC.
4 Work-up Cool the mixture to 25-30°C. Add water (200 ml), stir for 10-15 minutes, and separate the organic layer. Concentrate the organic layer to obtain the crude Propiomazine base.
5 Purification Dissolve the crude base in methanol (200 ml) and stir at 25-30°C to obtain a clear solution.
6 Salt Formation Add maleic acid (20 g) to the methanolic solution. Continue stirring for 4-5 hours at 25-30°C to precipitate the product.
7 Isolation Filter the precipitated solid and dry to obtain the final this compound.

3. Key Process Parameters for Impurity Control The following table summarizes the critical parameters that ensure effective control of the isomeric impurity during the purification.

Critical Step Parameter Purpose & Control
Condensation Base Use of KOH flakes is preferred over other bases like NaOH for the reaction [1].
Solvent Toluene is the preferred solvent for the condensation reaction [1].
Purification Solvent for Salt Formation Alcoholic media, preferably methanol, is critical for obtaining a clear solution of the base and effectively separating the isomer during salt precipitation [1].
Crystallization The maleate salt is selectively precipitated from the alcoholic solution, leaving the isomeric impurity in the mother liquor [1].

4. Results and Discussion The described process is designed to be simple, cost-effective, and viable on a commercial scale [1]. The key to successful impurity control lies in the differential solubility of this compound and its isomer in an alcoholic medium during the salt formation step. This purification technique effectively reduces the Isopropiomazine impurity from an initial 20-25% in the crude base to below 0.10% in the final product, achieving a purity of greater than 99.5% [1].

Analytical and Regulatory Considerations

For research and development purposes, high-quality reference standards of this compound are available from commercial suppliers. These standards are essential for analytical method development, validation, and quality control (QC) activities, and they may have traceability to major pharmacopeias [3].

Key Takeaways for Researchers

  • Scalability: This protocol is explicitly designed for industrial-scale production.
  • Impurity Control: The core innovation is the use of a specific alcoholic solvent system to separate the structurally similar Isopropiomazine impurity.
  • Process Simplicity: The method avoids complex multi-step syntheses and expensive starting materials cited in earlier literature [1].

References

analytical methods for Propiomazine maleate HPLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Propiomazine Maleate

Before developing an analytical method, understanding the basic properties of the analyte is crucial. The table below summarizes key information for this compound.

Property Description
Chemical Name 1-[10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one (Z)-2-butenedioate (1:1) [1] [2]
CAS Registry Number 3568-23-8 [1] [2]
Molecular Formula C₂₀H₂₄N₂OS • C₄H₄O₄ [1] [2]
Formula Weight 456.55 g/mol [2]
SMILES CCC(=O)c1ccc2Sc3ccccc3N(CC(C)N(C)C)c2c1.OC(=O)/C=C/C(=O)O [1] [2]
Therapeutic Class Phenothiazine derivative, antihistamine (H1 receptor blocker) [3]
Analytical Importance Quality control, method development and validation (AMV), and Abbreviated New Drug Applications (ANDA) [1].

Proposed HPLC Method for this compound

The following method is inferred from a patent that used HPLC to monitor the synthesis of Propiomazine, though specific chromatographic conditions were not detailed [3]. The parameters in the table below are suggested as a starting point for method development, based on common practices for analyzing similar phenothiazine derivatives [4].

Parameter Proposed Specification / Condition
Objective Assay and related substances determination; monitoring of reaction progress [3].
Chromatograph High-Performance Liquid Chromatograph (HPLC) with UV or PDA detector [3].
Column Reversed-Phase (RP), C18 column (e.g., 250 mm x 4.6 mm, 5 μm) [4].

| Mobile Phase | Buffer: Ammonium formate (e.g., 20 mM, pH 3.5) [4]. Organic Modifier: Methanol or Acetonitrile [4]. Gradient/Isocratic: Isocratic or gradient elution can be explored. A starting suggestion is a mixture of buffer and organic modifier in a ratio of 60:40 (v/v) [4]. | | Flow Rate | 0.5 - 1.5 mL/min (e.g., 1.0 mL/min as a starting point). | | Detection Wavelength | 280 nm (based on common absorbance of phenothiazine core) [4]. | | Column Temperature | 25 - 40°C (e.g., 30°C). | | Injection Volume | 10 - 20 μL [4]. | | Sample Solvent | Methanol [3]. | | Sample Concentration | Adjust to achieve a satisfactory signal-to-noise ratio (e.g., 1 mg/mL for assay). | | Key Impurity | Isopropiomazine (Formula-III), a positional isomer. The method must be able to resolve this impurity [3]. |

Detailed Experimental Protocol

Preparation of Mobile Phase and Diluents
  • Mobile Phase: Accurately measure 600 mL of a 20 mM ammonium formate buffer (pH adjusted to 3.5 with formic acid) and 400 mL of methanol. Mix thoroughly and filter through a 0.45 μm or 0.22 μm membrane filter. Degas by sonication for 10 minutes before use [4].
  • Standard Solution: Weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a concentration of approximately 1 mg/mL [1].
  • Test Solution: Weigh an amount of the test sample equivalent to about 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol [3].
Instrumental Setup and Analysis
  • System Equilibration: Install the C18 column in the HPLC system thermostatted to 30°C. Pump the mobile phase through the system at the set flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).
  • System Suitability Test: Inject the standard solution (e.g., 10 μL) in replicate (typically five injections). The analytical method should meet the following system suitability criteria before proceeding:
    • Relative Standard Deviation (RSD): The RSD for the peak area of Propiomazine from replicate injections should be ≤ 2.0%.
    • Theoretical Plates (N): The column efficiency, calculated for the Propiomazine peak, should be > 2000.
    • Tailing Factor (T): The peak should be symmetrical with a tailing factor of ≤ 2.0.
  • Sample Analysis: Sequentially inject the blank (diluent), standard solution, and test solutions into the HPLC system.
  • Data Analysis: Integrate the chromatograms and identify the Propiomazine peak by comparing its retention time with that of the standard. Identify any impurity peaks, paying special attention to the one corresponding to Isopropiomazine [3].

The workflow for the analytical process is summarized below:

start Start Method Development prep Prepare Solutions: Mobile Phase, Standard, Test Sample start->prep equil Equilibrate HPLC System with C18 Column and Mobile Phase prep->equil suit Perform System Suitability Test equil->suit decision Does system meet all suitability criteria? suit->decision decision->suit No analyze Inject and Analyze Standard & Test Samples decision->analyze Yes end Review Data for Assay and Impurity (Isopropiomazine) Profile analyze->end

Method Development Notes and Troubleshooting

  • Isomer Separation: The primary challenge is the separation of Propiomazine from its isomer, Isopropiomazine [3]. If the initial method does not resolve them, systematically adjust:
    • The pH of the buffer (e.g., try 3.0, 4.0, 5.0).
    • The ratio of organic modifier (e.g., from 50:50 to 40:60 buffer:methanol).
    • Consider using a gradient elution program for better resolution of multiple impurities.
  • Specificity: To demonstrate that the method is specific, analyze the sample alongside individually spiked impurities and use a Photodiode Array (PDA) detector to confirm peak purity [4].
  • Validation: This starting method must be fully validated according to ICH guidelines to establish its specificity, linearity, accuracy, precision, robustness, and limit of detection/quantification for the main analyte and its critical impurities.

References

Propiomazine maleate in sleep studies protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Clinical Evidence

Propiomazine is a phenothiazine derivative used primarily for its sedative effects. The table below summarizes its core mechanism and the key clinical findings from available studies.

Table 1: Drug Profile and Clinical Evidence Summary

Aspect Description
Primary Use Sedative for treating insomnia [1].
Mechanism of Action Antagonist at multiple receptors: Histamine H1, dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic, and alpha-1 adrenergic receptors [1]. Its sedative effect is primarily attributed to strong H1-receptor blockade [1].
Protein Binding 81% [1].
Metabolism Presumed to be hepatic, consistent with other phenothiazines [1].

| Key Clinical Findings | • Increased Total Sleep Time & Sleep Efficiency in patients with stable COPD [2]. • Reduced Sleep Latency (both objective EEG measures and subjective reports) in healthy volunteers [3]. • No Adverse Effect on Oxygenation in stable COPD patients with a single dose [2]. • Subjective Sleep Quality was rated as significantly improved [3]. | | Important Safety Note | According to DrugBank, propiomazine is not approved in the United States or other major markets [1]. |

Proposed Experimental Protocol for Sleep Studies

The following protocol is synthesized from the methodologies of the cited clinical trials, designed for investigating propiomazine in a controlled sleep laboratory setting [2] [3].

1. Study Design

  • Type: Double-blind, randomized, placebo-controlled, crossover design.
  • Population: Adults. Previous studies included healthy volunteers and patients with stable, hypoxemic (non-hypercapnic) Chronic Obstructive Pulmonary Disease (COPD) [2] [3].
  • Key Exclusion Criteria: Obesity, acute or unstable respiratory illness, hypercapnia, known hypersensitivity to phenothiazines.
  • Intervention: Single oral dose of 25 mg propiomazine versus matched placebo, with an appropriate washout period between treatments in the crossover design [2] [3].

2. Primary & Secondary Outcomes Table 2: Key Outcome Measures for Sleep Studies

Category Outcome Measures

| Primary Outcomes | • Oxygen Saturation during sleep (e.g., mean and minimum SaO2) [2]. • Sleep Latency (time from lights-out to sleep onset) measured by polysomnography (PSG) [3]. | | Secondary Outcomes | • Total Sleep Time [2]. • Sleep Efficiency Index (total sleep time as a percentage of time in bed) [2]. • Sleep Architecture: Time and percentage in different sleep stages (N1, N2, N3, REM). Note: Some evidence of early REM suppression has been reported [3]. • Apnea-Hypopnea Index (AHI) or number of apneic events [2]. • Subjective Measures: Patient-reported sleep latency, sleep quality, and morning drowsiness using standardized questionnaires [3]. |

3. Procedures & Data Collection

  • Polysomnography (PSG): Full overnight PSG recording including EEG, EOG, EMG, and ECG.
  • Oximetry: Continuous monitoring of arterial oxygen saturation (SaO2).
  • Respiratory Monitoring: Use of thermistors or nasal pressure transducers for airflow, and respiratory inductance plethysmography for thoracic and abdominal effort to detect apneas and hypopneas.
  • Subjective Questionnaires: Administered pre-sleep and upon awakening.

Mechanism of Action and Experimental Workflow

The sedative effect of propiomazine is a result of its action on multiple receptor systems in the brain. The diagram below illustrates this complex mechanism and the subsequent experimental workflow for validating its effects.

cluster_mechanism Pharmacological Mechanism cluster_workflow Experimental Workflow PPZ Propiomazine Administration H1 Histamine H1 Receptor Antagonism PPZ->H1 A1 Alpha-1 Adrenergic Receptor Antagonism PPZ->A1 M Muscarinic Receptor Antagonism PPZ->M S2 Serotonin 5-HT2 Receptor Antagonism PPZ->S2 D2 Dopamine D2 Receptor Antagonism PPZ->D2 Sedation Primary Sedative Effect H1->Sedation A1->Sedation SideEffects Other Side Effects A1->SideEffects M->Sedation M->SideEffects S2->Sedation D2->Sedation W3 Overnight PSG & Oximetry Monitoring W1 Subject Screening & Randomization W2 Intervention: 25 mg Propiomazine / Placebo W1->W2 W2->W3 W4 Data Analysis: Sleep Architecture & Oxygenation W3->W4 W5 Subjective Questionnaires W3->W5

Diagram Title: Propiomazine's Sedative Mechanism and Study Workflow

Critical Safety and Application Notes

  • Controlled Use: The positive clinical data on oxygenation comes from a single dose in stable, carefully screened COPD patients. The search results highlight that serious respiratory depression may occur in patients receiving hypnotics during acute exacerbations of COPD [2].
  • Potential Side Effects: Although rare, serious adverse events include convulsions, difficult or fast breathing, irregular heartbeat, fever, severe muscle stiffness, and unusual sweating or weakness [1].
  • Information Gaps: The available data is from older studies. Comprehensive details on pharmacokinetics (absorption, half-life, clearance), repeated dosing, use in other patient populations, and direct head-to-head comparisons with modern hypnotics are lacking.

Conclusion

Propiomazine's broad receptor antagonist profile, particularly its potent H1-blockade, underpins its sedative effect. Evidence indicates that a single 25 mg dose can improve sleep induction and maintenance without compromising respiration in stable COPD patients. However, its unapproved status and the limited modern data necessitate extreme caution. Future research should focus on thorough pharmacokinetic profiling and larger trials to fully establish its risk-benefit profile.

References

Propiomazine maleate dosing for pre-anesthetic sedation

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and General Use

Propiomazine is a phenothiazine derivative with sedative and antihistaminic properties [1]. While it has been used for sedation before or during surgery and for treating insomnia, it's critical to note that it is not currently approved for medical use in the United States [2].

The table below summarizes the key pharmacological characteristics of propiomazine based on the available literature:

Aspect Description
Primary Mechanism Antagonist at multiple receptors: Histamine H1, Dopamine (D1, D2, D4), Serotonin (5-HT2A, 5-HT2C), muscarinic acetylcholine, and α1-adrenergic receptors [2] [1].
Sedative Effect Primarily attributed to its strong antagonism of the Histamine H1 receptor [2] [3].
Protein Binding Approximately 81% [2] [1].
Elimination Half-life Reported to be around 9 hours [1].

Experimental Design Considerations

For research purposes, establishing a dosing protocol requires careful consideration of several factors. The following workflow outlines the key steps in designing such an experiment, acknowledging the specific data gaps for propiomazine maleate.

G cluster_dosing Dosing Protocol (Data Gap) cluster_monitoring Key Monitoring Parameters A 1. Define Animal Model B 2. Formulate Drug Solution A->B C 3. Establish Dosing Protocol B->C D 4. Implement Pre-anesthetic Care C->D C1 Dose Selection (Literature search needed) C->C1 E 5. Monitor Anesthetic Parameters D->E F 6. Manage Recovery E->F E1 Respiratory Rate (55-100 breaths/min) E->E1 E2 Pulse Rate (300-500 beats/min) E->E2 E3 Body Temperature (36.0°C - 38.0°C) E->E3 C2 Route of Administration (e.g., IP, SC) C1->C2 C3 Dosing Volume C2->C3

The diagram above highlights that a core component of the protocol—the specific dosing regimen—is a critical data gap in the current search. To proceed, you would need to consult other sources to determine the appropriate dose selection, route of administration (e.g., Intraperitoneal IP, Subcutaneous SC), and dosing volume for your specific animal model.

Foundational Animal Research Protocol

While specific to this compound is unavailable, the search results provide a strong foundation for general best practices in rodent anesthesia and analgesia based on established guidelines [4]. The table below outlines key procedural steps that should be adapted once the dosing data is secured.

Procedure Stage Key Actions & Considerations

| Pre-Anesthetic Preparation | - Acclimation: Allow at least a 3-day acclimation period after animal arrival [4].

  • Fasting: Pre-anesthetic fasting is usually not necessary. If required, limit to 2-3 hours with no water restriction [4].
  • Ophthalmic Ointment: Apply sterile ophthalmic ointment to prevent corneal drying [4]. | | Administration & Monitoring | - Route: Confirm the optimal route (e.g., IP, SC) based on the drug's properties [4].
  • Vital Signs: Monitor respiratory rate (normal: 55-100/min), pulse rate (normal: 300-500/min), and body temperature (normal: 36.0°C-38.0°C) [4].
  • Depth of Anesthesia: Assess via respiratory pattern and response to stimuli [4]. | | Post-Procedure & Recovery | - Thermal Support: Maintain body temperature during recovery [4].
  • Housing: Recover rodents individually in clean cages without bedding until fully ambulatory [4].
  • Nutrition: Provide moist chow or diet gel on the cage floor to encourage eating [4].
  • Analgesia: Administer pre-emptive and post-operative analgesics (e.g., Buprenorphine, Carprofen) as required by the procedure [4]. | | Safety & Compliance | - IACUC Approval: All procedures and drug uses must be approved by the IACUC and described in the animal use protocol [4].
  • Personnel: Procedures must be performed by appropriately trained personnel listed on the protocol [4]. |

Recommendations for Further Research

To develop a complete protocol for this compound, I suggest you:

  • Consult Older Literature: Dosing information may be found in historical pharmaceutical literature or toxicology studies from the 1960s-1980s, given the drug's development timeline.
  • Review Regional Formularies: Investigate veterinary formularies from regions where the drug may have been marketed (e.g., Sweden, as mentioned in one source [1]).
  • Explore Analogous Compounds: Consider reviewing protocols for structurally or functionally related phenothiazines (like promethazine or acepromazine) used in animal research as a starting point for experimental design, while acknowledging the differences between compounds [4] [5].

References

Propiomazine maleate research chemical applications

Author: Smolecule Technical Support Team. Date: February 2026

Propiomazine Maleate: Research Application Notes

1. Chemical and Physical Profile this compound is the maleate salt of propiomazine, a phenothiazine derivative. Its key identifiers are summarized in the table below.

Property Specification
Systematic Name 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate [1]
Molecular Formula C₂₀H₂₄N₂OS • C₄H₄O₄ [2]
Molecular Weight 456.555 g/mol [2]
CAS Number 3568-23-8 [2]
Salt Molar Mass 340.49 g·mol⁻¹ (Free base) [3]
Form Solid (salt), Free base is an oil [4]

2. Primary Research Applications and Pharmacological Basis Propiomazine is characterized as an orally active antihistamine agent with pronounced sedative effects [4]. Its research applications are founded on its complex receptor interaction profile.

  • Application 1: Sedative and Anxiolytic Research

    • Purpose: Study of pre-procedural sedation, anxiety relief, and insomnia treatment [3].
    • Biological Rationale: The strong sedative effect is primarily mediated through the antagonism of the central histamine H1 receptor [3]. This action is leveraged in research models for sleep and sedation.
  • Application 2: Receptor Profiling and Neuropharmacology

    • Purpose: Serves as a tool compound for studying the effects of multi-receptor antagonism [3].
    • Mechanism Insights: Propiomazine exhibits a broad receptor antagonism profile. It blocks several key receptors:
      • Dopamine receptors (D1, D2, D4)
      • Serotonin receptors (5-HT2A, 5-HT2C)
      • Muscarinic acetylcholine receptors (M1-M5)
      • Alpha-1 adrenergic receptor
      • Histamine H1 receptor [3]
    • Its pharmacological profile is notable for greater activity at the 5-HT2A receptor than at the D2 receptor, which may explain a lower incidence of extrapyramidal side effects in research models compared to typical antipsychotics [3].

The following diagram illustrates the primary receptor targets and the downstream research applications of this compound.

G Propiomazine Propiomazine H1 Histamine H1 Receptor Propiomazine->H1 FiveHT2A Serotonin 5-HT2A Receptor Propiomazine->FiveHT2A D2 Dopamine D2 Receptor Propiomazine->D2 M1_M5 Muscarinic Acetylcholine Receptors M1-M5 Propiomazine->M1_M5 Alpha1 Alpha-1 Adrenergic Receptor Propiomazine->Alpha1 App1 Sedation & Sleep Research H1->App1 App2 Antipsychotic Mechanism Studies FiveHT2A->App2 D2->App2 App3 Side Effect Profiling M1_M5->App3 Alpha1->App3

3. Experimental Data and Research Findings Key quantitative findings from preclinical and clinical research are consolidated below.

Parameter Findings Experimental Context
Bioavailability Oral: ~33% [3] Human study [3]
Elimination Half-Life ~9 hours [3] Human study [3]
Protein Binding 81% [3] -
Nasal Administration Rapid absorption followed by rapid plasma concentration reduction [5] Rat model (0.2 mg/kg) [5]
Prolactin Effect Increased plasma prolactin concentrations [4] Rat model (IV, 0.31-20 mg/kg) [4]
Hepatoprotective Effect Protection against CCl₄-induced hepatic injury [4] Rat model (IP, 25 mg/kg at 0 and 3h) [4]

4. Detailed Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound This improved protocol controls isomeric impurities like isopropiomazine to below 0.10% [1].

  • Reaction: Charge a mixture of toluene (250 ml) and water (50 ml) with 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mol). Basify with aqueous NaOH at <10°C. Separate the organic (toluene) layer.
  • Condensation: To the toluene layer, add 2-propionyl phenothiazine (50 g, 0.171 mol) and potassium hydroxide flakes (19 g, 0.342 mol) at <10°C. Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions. Monitor reaction completion by HPLC.
  • Work-up: Cool the mixture to 25-30°C, add water (200 ml), stir for 15 minutes, and separate the organic layer. Concentrate under reduced pressure to obtain the crude propiomazine base.
  • Salt Formation & Purification: Dissolve the crude base in methanol (200 ml) and stir for 15 minutes at 25-30°C to obtain a clear solution. Add maleic acid (20 g) to this solution and stir for 4-5 hours at 25-30°C. Filter the precipitated solid and dry to obtain pure this compound. Yield: ~34 g. Purity: >99.5% [1].

Protocol 2: In Vivo Sedation and Pharmacokinetic Study

  • Animal Model: Adult Sprague-Dawley rats.
  • Dosing: Administer propiomazine at 0.2 mg/kg via nasal administration [5].
  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120 mins post-dose) from a catheter.
  • Bioanalysis: Determine plasma concentrations of propiomazine using a validated LC-MS/MS method.
  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis. Correlate plasma levels with behavioral measures of sedation (e.g., locomotor activity).

5. Handling, Safety, and Regulatory Status

  • Controlled Substance: Classified as a controlled substance in several territories and is not for sale to the public; for research use only [4].
  • Occupational Safety: Requires Occupational Exposure Limit (OEL) and Occupational Exposure Band (OEB) risk assessments for safe handling in a laboratory or manufacturing environment [2].
  • Side Effects (Research Context): The primary expected effect in research models is drowsiness/sedation. More serious, rare side effects noted in clinical settings include convulsions, fast/irregular heartbeat, high fever, significant changes in blood pressure, and severe muscle stiffness [3].

Key Takeaways for Researchers

  • Key Advantage: The primary advantage of the improved synthetic route is the production of high-purity this compound (>99.5%) with minimal isomeric impurity [1]. This is critical for ensuring reproducible results in pharmacological research.
  • Research Utility: Its broad receptor profile makes it a valuable tool for studying sedative mechanisms and the interplay between histaminergic, serotonergic, and dopaminergic systems.
  • Experimental Consideration: The low oral bioavailability (33%) suggests that parenteral routes (IV, IP, nasal) may be preferred in preclinical studies to achieve higher and more consistent systemic exposure [3] [5].

References

Comprehensive Application Notes and Protocols: Propiomazine Maleate in Animal Models of Neuropsychiatric Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile of Propiomazine Maleate

This compound is a phenothiazine derivative with the chemical name 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate. As a pharmaceutical compound, it primarily exhibits antihistamine properties through H1 receptor blockade, leading to sedative effects that make it useful for treating insomnia and producing preoperative drowsiness and anxiety relief. The molecular structure consists of a tricyclic phenothiazine backbone with a propionyl substituent and dimethylaminopropyl side chain, forming a maleate salt to enhance stability and bioavailability. [1]

The synthesis of this compound has been optimized through an improved manufacturing process that controls for isomeric impurities, particularly isopropiomazine, ensuring high purity (>99.5%) suitable for research applications. This process involves condensation of 2-propionyl phenothiazine with hydrochloride salt of 2-dimethylaminoisopropyl chloride in the presence of a base such as potassium hydroxide in toluene solvent, followed by purification through alcoholic recrystallization with maleic acid. This optimized synthesis route represents a cost-effective, industrially viable method that provides consistent chemical properties essential for reproducible experimental results in preclinical research. [1]

Table 1: Physicochemical and Pharmacological Properties of this compound

Property Category Specific Characteristics
Chemical Structure Phenothiazine derivative with propionyl substitution
IUPAC Name 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate
Molecular Formula C~20~H~24~N~2~OS·C~4~H~4~O~4~
Mechanism of Action Primary H1 histamine receptor antagonism
Primary Indications Insomnia, preoperative sedation, anxiety management
Synthetic Purity >99.5% with isopropiomazine impurity <0.10%
Optimal Solubility Methanol, ethanol, isopropyl alcohol (for research formulations)

Animal Models of Neuropsychiatric Disorders: Selection and Applications

The use of animal models in neuropsychiatric research presents unique challenges due to the subjective nature of many psychiatric symptoms and the lack of definitive biomarkers for disorders such as schizophrenia, depression, and bipolar disorder. According to current literature, effective animal models must demonstrate three key forms of validity: face validity (similarity in symptoms), construct validity (shared neurobiological mechanisms), and predictive validity (response to clinically effective treatments). However, modeling disorders defined by subjective experiences like hallucinations, delusions, or feelings of sadness in animals remains particularly challenging, requiring careful interpretation of behavioral outputs. [2]

Animal models for psychiatric disorders typically employ various induction methods including genetic manipulation, neurodevelopmental perturbations, pharmacological challenges, and environmental stress paradigms. For schizophrenia research, well-validated models include the neonatal ventral hippocampus lesion (NVHL) model, the methylazoxymethanol acetate (MAM) gestational exposure model, and maternal immune activation (Poly I:C) models, all of which recapitulate various aspects of the human condition from behavioral abnormalities to neurobiological changes. These models emerge as particularly valuable when they incorporate developmental timelines consistent with human disorder progression, such as the emergence of schizophrenia-like phenotypes in late adolescence/early adulthood in the MAM model. [3]

Table 2: Animal Models for Neuropsychiatric Disorder Research

Disorder Category Model Examples Key Measurable Endpoints Limitations and Considerations
Schizophrenia NVHL lesion, MAM GD17, Poly I:C Prepulse inhibition, social interaction, cognitive deficits, dopamine responsivity Limited construct validity for specific genetic factors in idiopathic human cases
Depression Chronic stress models, genetic models Sucrose preference, forced swim behavior, social interaction Small effect sizes for anhedonia measures, stress-coping vs. despair interpretation
Anxiety Disorders Elevated plus maze, open field tests Avoidance behavior, risk assessment Species-specific defensive behaviors may not translate directly to human anxiety
Obsessive-Compulsive Genetic models (Sapap3, Hoxb8), compulsive grooming Repetitive behavior patterns, response to SSRI treatment Limited assessment of cognitive components of OCD

Experimental Protocols for Behavioral Assessment

Forced Swim Test (Behavioral Despair Model)

The Forced Swim Test (FST) is widely used for screening potential antidepressant compounds and assessing depression-like behavior in rodents. This protocol is typically conducted using adult rats or mice with appropriate acclimation to housing conditions.

  • Equipment Setup: A transparent cylindrical container (approximately 24cm height × 18cm diameter for rats; 20cm height × 14cm diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail (typically 15-18cm). A camera should be positioned for lateral recording of sessions. [4]

  • Experimental Procedure:

    • Acclimate animals to testing room for 60 minutes prior to testing
    • Administer this compound or vehicle control at predetermined time based on pharmacokinetics (typically 30-60 minutes pre-test)
    • Place animal gently into water for 15-minute pretest session
    • Remove animal, dry thoroughly, and return to home cage with warming
    • After 24 hours, conduct 5-minute test session under identical conditions
    • Record entire session for subsequent behavioral scoring
  • Behavioral Scoring Parameters:

    • Immobility Time: Period when animal makes only minimal movements necessary to keep head above water
    • Swimming Activity: Active paddling movements around container
    • Climbing Behavior: Vigorous thrashing movements directed at container walls
  • Data Interpretation: Reduced immobility time coupled with increased swimming or climbing is interpreted as potential antidepressant-like activity. Note that false positives can occur with psychostimulants, so results should be interpreted in context of additional behavioral tests. Propiomazine's sedative properties may complicate interpretation, requiring careful dose optimization. [4]

Social Interaction Test for Negative Symptoms

The Social Interaction Test assesses sociability deficits relevant to negative symptoms of schizophrenia and depression. This protocol evaluates the animal's willingness to engage with unfamiliar conspecifics.

  • Apparatus: An open field arena (approximately 40×40×40cm) with a clear plexiglass divider creating two compartments, or a three-chambered social approach apparatus. The area should have appropriate lighting (50-100 lux) and video recording capability. [3]

  • Protocol Details:

    • Habituate experimental animal to apparatus for 10 minutes without conspecific
    • Remove and place unfamiliar, age-matched stimulus animal (same strain, sex, and weight) in one chamber or under a wire containment cup
    • Return experimental animal to apparatus for 10-minute test session
    • Record time spent in proximity to stimulus animal, number of social investigative behaviors (nose-to-nose contact, anogenital investigation, crawling over/under), and specific social behaviors (following, allogrooming)
  • Experimental Conditions:

    • Test animals should receive this compound or control compound 30-60 minutes before testing
    • Stimulus animals should be habituated to containment or testing situation
    • Counterbalance location of stimulus animal across trials
    • Include fresh bedding between trials to eliminate odor cues
  • Data Analysis: Significantly reduced social interaction time in test animals compared to controls indicates social withdrawal or sociability deficits. Antipsychotic or antidepressant efficacy is suggested by normalized social interaction patterns. The MAM model and NVHL model both demonstrate robust social interaction deficits that respond to antipsychotic medications. [3]

Formulation and Dosing Protocols

This compound Preparation

Research-grade this compound requires proper formulation to ensure consistent dosing and bioavailability in animal studies. The following protocol details the preparation of stable solutions for rodent administration:

  • Vehicle Selection: For systemic administration, this compound can be dissolved in physiological saline (0.9% NaCl) with gentle heating and sonication if necessary. For higher concentrations, a minimal amount of dimethyl sulfoxide (DMSO, not exceeding 5%) can be used as a cosolvent, followed by dilution with saline. [1]

  • Solution Preparation:

    • Calculate required quantity of this compound based on animal weight and dosing volume
    • Add weighed compound to appropriate volume of vehicle
    • Mix using vortex mixer for 30-60 seconds
    • Sonicate for 5-10 minutes if complete dissolution is not achieved
    • Filter through 0.22μm syringe filter for sterilization if administering intraperitoneally or intravenously
    • Use prepared solution within 4 hours if stored at room temperature or 24 hours if refrigerated
  • Dosing Regimens:

    • Acute studies: Single administration 30-60 minutes pre-testing
    • Subchronic studies: Once daily administration for 7-21 days
    • Dose range: 1-10 mg/kg for rodents based on conversion from human clinical doses

Table 3: Dosing and Formulation Guidelines for this compound

Administration Route Recommended Vehicle Dosing Volume (Rodents) Typical Concentration Range Stability Considerations
Intraperitoneal (IP) Physiological saline 2-5 mL/kg 0.1-1.0 mg/mL Stable for 24 hours at 4°C; protect from light
Subcutaneous (SC) Saline with 5% DMSO if needed 1-3 mL/kg 0.2-1.5 mg/mL Slight irritation possible with concentrated solutions
Oral Gavage (PO) Distilled water or 0.5% methylcellulose 5-10 mL/kg 0.2-0.8 mg/mL Prepare fresh for each administration
Intravenous (IV) Sterile saline 1-2 mL/kg 0.05-0.2 mg/mL Must filter sterilize; use immediately

Interpretation of Results and Research Limitations

Validity Considerations in Animal Models

The interpretation of data generated from animal models using this compound requires careful consideration of several methodological and conceptual limitations. Face validity in psychiatric animal models refers to the phenomenological similarity between the model and the human condition, but many core symptoms of psychiatric disorders (e.g., hallucinations, delusions, feelings of worthlessness) cannot be directly assessed in animals. Instead, researchers must rely on behavioral proxies such as social withdrawal for negative symptoms or altered reward sensitivity for anhedonia. This fundamental limitation necessitates caution when extrapolating from animal findings to human conditions. [2]

Predictive validity for this compound presents particular challenges given its primary mechanism as a sedative antihistamine rather than a primary psychotropic agent. While the compound may normalize certain behavioral parameters in animal models, researchers should distinguish between primary therapeutic effects and secondary sedation-related behavioral changes. Appropriate control experiments should include comparison with compounds having known sedative properties without psychotropic efficacy to control for non-specific effects on motor activity and arousal that might confound interpretation of results from tests like the forced swim test or social interaction paradigms. [4]

The following diagram illustrates the key validity considerations and their relationships when evaluating this compound in animal models:

G Validity Assessment Framework for Animal Models FaceValidity Face Validity Behavioral Symptom Similarity DataInterpretation Data Interpretation Contextualized Conclusions FaceValidity->DataInterpretation Guides ConstructValidity Construct Validity Shared Neurobiological Mechanisms ConstructValidity->DataInterpretation Supports PredictiveValidity Predictive Validity Treatment Response Correlation PredictiveValidity->DataInterpretation Informs ModelSelection Model Selection Genetic, Developmental, Pharmacological ModelSelection->FaceValidity Influences ModelSelection->ConstructValidity Determines BehavioralAssessment Behavioral Assessment Specific, Quantifiable Measures BehavioralAssessment->FaceValidity Assesses CompoundTesting Compound Testing Dose-Response, Controls CompoundTesting->PredictiveValidity Evaluates

Specific Limitations of Current Approaches

Several specific limitations affect research with this compound in animal models of mental illness. The forced swim test, while widely used, has been criticized for potentially measuring stress coping and learning processes rather than "despair" per se. Additionally, strain differences in rodents can significantly impact results, and false positives have been reported with various compound classes including stimulants, convulsants, and anticholinergics. These limitations necessitate that findings from single behavioral paradigms be interpreted with caution and substantiated with multiple complementary tests. [4]

For schizophrenia research, models based on acute drug administration (such as amphetamine) may not accurately replicate the clinical condition, as they induce dopamine alterations far exceeding those observed in schizophrenia patients. Furthermore, these models typically fail to replicate the negative symptoms and cognitive deficits that are core features of schizophrenia. More developmentally-based models like the MAM or NVHL models may offer better translational potential but have their own limitations, including the artificial nature of the inducing manipulation and incomplete representation of the genetic complexity of human psychiatric disorders. [3]

Conclusion and Future Directions

The use of This compound in animal models of neuropsychiatric disorders offers researchers a tool with well-characterized sedative and antihistaminic properties that may modulate behaviors relevant to psychiatric conditions. However, interpretation of results must account for the compound's primary mechanisms and differentiate between specific therapeutic effects and non-specific sedation. The optimized synthesis method now provides research-grade material with high purity, supporting reproducible experimental outcomes.

Future research directions should explore the interaction between histaminergic systems and traditional monoamine pathways in psychiatric disorders, potentially elucidating novel mechanisms through which compounds like propiomazine might exert psychotropic effects beyond sedation. Additionally, incorporating translatable biomarkers and endophenotypes aligned with the NIMH's Research Domain Criteria (RDoC) framework may enhance the translational value of preclinical findings with this compound. As animal models continue to evolve with improved construct and face validity, the potential for identifying novel therapeutic applications for existing compounds like this compound remains a promising area of psychiatric research.

References

Propiomazine maleate receptor binding assay techniques

Author: Smolecule Technical Support Team. Date: February 2026

An Introduction to Receptor Binding Assays

Receptor binding assays are biochemical techniques used to measure the interaction between a ligand (like a drug) and its specific cellular receptor [1]. They are fundamental in pharmacology for identifying and characterizing both agonists and antagonists, though they cannot, on their own, differentiate between these two types of activity [1].

The traditional format involves incubating a source of receptors (e.g., cell membrane homogenates) with a labeled ligand and the test compound. The amount of the test compound that displaces the labeled ligand from the receptor allows researchers to determine the affinity and potency of the test compound [1]. While initial methods often used radioactive tags, newer techniques employ fluorescent or chemiluminescent labels to avoid handling hazardous materials [1].

Pharmacological Profile of Propiomazine

Propiomazine is a phenothiazine derivative primarily used for its sedative effects to treat insomnia and to provide pre-operative sedation [2]. It is not used as a neuroleptic because it does not block dopamine receptors effectively [2]. Its complex pharmacology involves antagonism at a wide range of receptors, as summarized in the table below.

Table: Primary Receptor Targets of Propiomazine

Receptor Interaction Postulated Physiological Effect
Histamine H1 Antagonist [2] Sedation, relief of anxiety [2]
Serotonin 5-HT2A Antagonist [2] Antipsychotic effect, lower incidence of extrapyramidal side effects [2]
Dopamine D2 Antagonist (weak) [2] Limited antipsychotic effect [2]
Muscarinic Acetylcholine (M1-M5) Antagonist [2] Anticholinergic side effects
α1-Adrenergic Antagonist [2] Hypotensive actions

Assay Techniques & Considerations

While a dedicated protocol for propiomazine is not found, the following outlines established methods applicable to its known targets.

Traditional Radioligand Binding Assay

This method is ideal for initial screening and affinity determination.

  • Basic Principle: A radiolabeled ligand (e.g., [³H]-substance P for the neurokinin-1 receptor) is incubated with receptor preparations. The test compound's ability to compete with this ligand for binding is measured [1].
  • Receptor Source: Crude membrane homogenates from rat brain or other tissues, or from cells engineered to express the human target receptor [1]. Using membrane fractions instead of whole cells can simplify interpretation by avoiding complications from compound uptake [1].
  • Key Steps:
    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of propiomazine.
    • Separation: Bound ligand is separated from free ligand, typically by rapid vacuum filtration.
    • Measurement: Radioactivity on the filters is measured with a scintillation counter.
    • Analysis: Data is analyzed using Scatchard or Hill plots to determine dissociation constant (KD) and receptor density (Bmax) [1].
Functional Assays for Deeper Characterization

Binding assays confirm interaction but not functional outcome. For this, functional assays are required.

  • Second Messenger Assays: These measure downstream signaling events like changes in intracellular calcium (for Gαq/11-coupled receptors) or cAMP levels (for Gαs or Gαi/o-coupled receptors) [3].
  • Label-Free Dynamic Mass Redistribution (DMR): This is a "non-invasive" integrative method that measures holistic changes in cellular architecture in response to receptor activation [3]. It does not require labeling or modifying cellular components and can capture signaling through all pathways simultaneously, making it powerful for detecting pleiotropic or biased signaling [3].

Table: Comparison of Key Assay Types for Propiomazine

Assay Type Key Readout Advantages Limitations
Radioligand Binding Direct receptor occupancy and affinity (Ki, IC50) [1] Relatively easy to perform; can pool and freeze cell membranes for consistency [1] Cannot distinguish agonists from antagonists; uses hazardous materials [1]
Second Messenger (e.g., Ca²⁺ Flux) Functional downstream signaling activity (e.g., EC50, IC50) Confirms functional antagonism/agonism; high sensitivity Focuses on a single pathway; may miss other signaling events [3]
Label-Free (DMR) Holistic cellular response (integrated kinetic profile) [3] Pathway-agnostic; detects complex and novel signaling; non-invasive [3] Complex data interpretation ("black box"); requires specialized instrumentation [3]

Experimental Workflow and Signaling Pathways

The diagrams below illustrate the general workflow for a competitive binding assay and the complex signaling network of a GPCR, which is relevant to many of propiomazine's targets.

G Competitive Receptor Binding Assay Workflow start Prepare Receptor Source (Cell Membrane Homogenates) A Incubate with Radioligand and Test Compound (Propiomazine) start->A B Separate Bound from Free Ligand (Vacuum Filtration) A->B C Measure Bound Radioactivity (Scintillation Counter) B->C D Analyze Competitive Binding Curve C->D E Calculate Affinity (Ki) and Potency (IC50) D->E

G GPCR Signaling Pathways & Assay Readouts Ligand Ligand (e.g., Histamine) GPCR GPCR (e.g., HRH1) Ligand->GPCR Gq Gαq/11 Protein GPCR->Gq Gs Gαs Protein GPCR->Gs Gi Gαi/o Protein GPCR->Gi PKC PKC Activation Gq->PKC Ca Calcium Mobilization Gq->Ca DMR Label-Free DMR (Holistic Cellular Response) Gq->DMR AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gs->DMR Gi->AC Inhibits Gi->DMR cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA

Critical Experimental Considerations

  • Receptor Source Selection: For propiomazine, which has affinity for many GPCRs, using a cloned cell line expressing a single, specific human receptor is crucial for clean data interpretation and avoiding cross-talk.
  • Distinguishing Binding from Function: A standard binding assay will not reveal if propiomazine is an agonist, partial agonist, or antagonist at a given receptor. This requires a functional assay [1].
  • Matrix Effects: When moving to test compounds in complex biological samples (e.g., plasma), sample clean-up may be necessary to avoid interference with the assay [1].
  • Data Interpretation: The integrated signal from label-free DMR assays is complex. Using G protein inhibitors (e.g., Pertussis toxin for Gαi/o) or knock-out cell lines can help deconvolute which pathways contribute to the overall response [3].

Conclusion

Propiomazine maleate is a multi-target drug whose pharmacological profile can be systematically characterized using a combination of classical and modern receptor assay techniques. Initial screening with radioligand binding assays can confirm its affinity for known targets like the H1 histamine and 5-HT2A serotonin receptors. Subsequent functional studies, particularly with integrative label-free technologies like DMR, are essential to fully understand its functional activity and complex signaling profile across its wide range of receptor targets.

References

Application Notes: Assessing Propiomazine Maleate Stability in Alcoholic Media

Author: Smolecule Technical Support Team. Date: February 2026

1. Clinical Rationale and Risk Assessment A critical reason to investigate the stability of propiomazine maleate in ethanol is the documented moderate drug interaction between propiomazine and alcohol [1] [2]. Concurrent use can lead to severe central nervous system (CNS) depression, manifesting as uncontrollable movements, agitation, seizures, severe dizziness, deep sleep, coma, and irregular heartbeats [1]. Understanding whether these effects are potentiated by chemical degradation products or solely a pharmacodynamic interaction is essential for drug safety profiling.

2. Analytical Target Profile The stability-indicating methods should be capable of separating and quantifying this compound from its potential degradation products. Key parameters to monitor include:

  • Assay/Potency: Quantification of intact this compound.
  • Related Substances: Identification and quantification of degradation impurities.
  • Physical Stability: Observation for precipitation or color changes.

3. Preliminary Risk Analysis The following table summarizes the main factors to be tested, their potential impact, and the rationale for their inclusion in the stability study.

Stress Factor Potential Impact Rationale & Justification
Ethanol Concentration High Variable content in pharmaceutical formulations (e.g., elixirs) and potential for co-ingestion with alcoholic beverages.
Solution pH High Degradation kinetics of active pharmaceutical ingredients (APIs) are often pH-dependent.
Temperature High Standard stress condition to accelerate degradation and predict shelf-life.
Light Exposure Moderate Propiomazine requires "protection from light" per its physical properties [3], suggesting potential photosensitivity.

Proposed Experimental Protocols

Here are detailed methodologies for conducting forced degradation and stability studies.

Protocol 1: Forced Degradation Studies

This protocol aims to elucidate the degradation pathways of this compound under various stress conditions, including alcoholic media.

1.1 Objective To subject this compound to accelerated stress conditions to identify likely degradation products and validate the stability-indicating power of the analytical methods.

1.2 Materials

  • This compound (API standard)
  • Anhydrous Ethanol (HPLC grade)
  • Aqueous buffers (pH 2.0, 4.5, 7.0)
  • Hydrogen Peroxide (3% and 30% v/v)
  • Clear and amber glass vials

1.3 Experimental Workflow The following diagram outlines the key steps and decision points in the forced degradation study.

G Start Start: Prepare Propiomazine Stock Solution P1 Split Solution into Test Groups Start->P1 C1 Stress Condition Groups P1->C1 Acid Acidic Hydrolysis (pH 2.0, 60°C) C1->Acid Group A Base Basic Hydrolysis (pH 10.0, 60°C) C1->Base Group B Ox Oxidative Stress (3% H₂O₂, RT) C1->Ox Group C Photo Photolytic Stress (1.2 million lux hrs) C1->Photo Group D Ethanol Ethanol Media (10-50% in buffer, 60°C) C1->Ethanol Group E P2 Sample at Time Points (T=0, 1, 3, 7, 14 days) Acid->P2 Base->P2 Ox->P2 Photo->P2 Ethanol->P2 P3 Quench Reaction & Analyze by HPLC/UV-MS P2->P3 P4 Calculate Mass Balance and Identify Major Degradants P3->P4 End End: Validate Method & Propose Pathway P4->End

1.4 Data Analysis

  • Mass Balance: Calculate as (% Assay of API + % Sum of all Degradants) / 100. A value close to 100% indicates all degradation products have been accounted for.
  • Degradation Pathway: Propose a chemical structure for major degradants (>0.1%) based on LC-MS data.
Protocol 2: Long-Term Stability in Model Formulations

This protocol assesses the chemical stability of propiomazine in prototype liquid formulations containing ethanol.

2.1 Objective To determine the shelf-life of this compound in ethanolic solutions under recommended storage conditions.

2.2 Materials and Methods

  • Preparation: Prepare model formulations (e.g., simple elixirs) containing 5 mg/mL this compound in solutions with 5%, 10%, and 20% v/v ethanol.
  • Storage: Package formulations in clear and amber Type I glass vials. Store according to ICH guidelines:
    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Testing Intervals: Sample at 0, 1, 3, 6, 9, 12, 18, 24, and 36 months.
  • Key Attributes: Analyze for assay, related substances, pH, color, clarity, and related substances.

2.3 Acceptance Criteria The stability study is considered successful if the formulations meet the following criteria throughout the shelf-life:

Attribute Acceptance Criteria
Assay 90.0 - 110.0% of label claim
Any Individual Degradant Not more than (NMT) 0.5%
Total Degradants NMT 2.0%
Physical Stability No precipitation or significant color change

Research Implications and Future Directions

The data generated from these protocols will directly address the stability of this compound in alcoholic media. Key outcomes will include:

  • Identification of Degradation Products: Determining if interactions with ethanol lead to unique impurities.
  • Validated Analytical Methods: Providing robust tools for quality control of future formulations.
  • Support for Clinical Safety: Informing risk assessments regarding the co-administration of propiomazine and alcohol, which is clinically advised against due to significant interaction risks [1] [2].

This proposed framework provides a solid foundation for your research. Should you obtain specific stability data, the protocols and analytical approaches outlined here can be directly applied to generate a comprehensive report.

References

removing isopropiomazine impurity from Propiomazine maleate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is Isopropiomazine and why is its removal important? Isopropiomazine is an isomeric impurity (Formula-III) generated during the synthesis of the Propiomazine base compound. Controlling this impurity is critical to ensure the final Propiomazine Maleate API meets high purity standards, typically greater than 99.5% [1].

  • Q2: What is the principle behind the patented purification method? The method is based on the differential solubility of this compound and its isomeric impurity in an alcoholic solvent. The crude Propiomazine base is first dissolved in an alcohol to form a clear solution. Upon adding maleic acid, highly pure this compound precipitates out, while the isopropiomazine impurity remains in the mother liquor, effectively purifying the product [1].

Troubleshooting Guide: Removal of Isopropiomazine

Problem: The level of the Isopropiomazine impurity (Formula-III) in the final this compound is too high.

Solution: Implement the recrystallization process from the improved patent.

Experimental Protocol [1]:

  • Dissolution: Dissolve the crude Propiomazine base compound (containing 20-25% isomeric impurity) in methanol. Use approximately 200 ml of methanol for every 50 grams of starting 2-propionyl phenothiazine used in the synthesis.
  • Stirring: Stir the mixture for 10-15 minutes at 25-30°C to obtain a clear solution.
  • Salt Formation: Add maleic acid to the clear solution. The example uses 20 grams of maleic acid for the aforementioned scale.
  • Precipitation & Isolation: Continue stirring for 4-5 hours at 25-30°C to allow the product to precipitate completely. Filter the solid.
  • Drying: Dry the filtered solid to obtain pure this compound.

The workflow for this purification process is as follows:

Start Start: Crude Propiomazine Base (Contains 20-25% Isomer) Step1 Dissolve in Methanol Start->Step1 Step2 Stir 10-15 min at 25-30°C Step1->Step2 Step3 Add Maleic Acid Step2->Step3 Step4 Stir 4-5 hrs at 25-30°C Step3->Step4 Step5 Filter Precipitated Solid Step4->Step5 End End: Pure this compound (Isomer < 0.10%) Step5->End

Key Parameters for the Purification Step

The table below summarizes the critical parameters for the successful purification of this compound as per the patent example.

Parameter Specification Purpose & Notes
Solvent Methanol Preferred alcoholic media for dissolution.
Temperature 25-30°C Maintained during salt formation and precipitation.
Stirring Time 4-5 hours Ensures complete precipitation of the pure salt.
Purity Outcome > 99.5% Final product purity achieved.
Isopropiomazine Level < 0.10% Impurity level in the final product [1].

Analytical Monitoring and Best Practices

To ensure the success of this purification, you should verify the impurity profile using analytical methods like HPLC [1]. The patent specifically uses HPLC to monitor the reaction progress and confirm the purity of the final product.

In a broader context, controlling genotoxic impurities and comprehensively profiling all potential impurities are essential parts of modern pharmaceutical development to ensure drug safety and efficacy [2].

References

Troubleshooting Guide: Isomeric Impurity (Isopropiomazine)

Author: Smolecule Technical Support Team. Date: February 2026

A key challenge in synthesizing Propiomazine is the formation of an isomeric impurity, Isopropiomazine (Formula-III), which can constitute 20-25% in the crude base product [1] [2]. The following table outlines the cause and solution.

Issue Root Cause Solution
High levels of Isopropiomazine in crude Propiomazine base [1] [2]. Formation of the isomer during the condensation step to create Propiomazine base (Formula II) [1]. Purify via salt formation. Dissolve crude base in an alcoholic solvent and add maleic acid. This produces Propiomazine maleate free of the isomer [1] [2].

Frequently Asked Questions (FAQs)

  • What is the recommended method to prepare Propiomazine base (Formula II)? The improved process involves condensing 2-propionyl phenothiazine (Formula-IV) with the hydrochloride salt of 2-dimethylaminoisopropyl chloride (Formula-V) in the presence of a base and a suitable solvent [1] [2].

    • Preferred Base: Potassium hydroxide [2].
    • Preferred Solvent: Toluene [2].
  • Which alcoholic solvent is preferred for the maleate purification step? The patent indicates that methanol, ethanol, and isopropyl alcohol can be used, with methanol being the preferred choice [2].

Experimental Protocol for this compound

Here is a detailed, step-by-step methodology for the synthesis and purification of this compound, adapted from the patent example [2].

Step 1: Synthesis of Crude Propiomazine Base

  • Charge a mixture of water (50 ml) and toluene (250 ml) with 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mol).
  • Cool the mixture to below 10°C and basify it with an aqueous sodium hydroxide solution.
  • Separate the organic (toluene) layer.
  • To this toluene layer, add 2-propionyl phenothiazine (50 g, 0.171 mol) and potassium hydroxide flakes (19 g, 0.342 mol) at a temperature maintained below 10°C.
  • Slowly heat the reaction mixture to reflux and maintain under azeotropic conditions for 5-6 hours.
  • Monitor the reaction progress by HPLC.
  • After completion, cool the mixture to 25-30°C, add water (200 ml), and stir for 10-15 minutes.
  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude Propiomazine base.

Step 2: Purification via Maleate Salt Formation

  • Dissolve the crude Propiomazine base in methanol (200 ml) and stir for 10-15 minutes at 25-30°C to obtain a clear solution.
  • Add maleic acid (20 g) to this solution.
  • Continue stirring for 4-5 hours at 25-30°C to precipitate the solid.
  • Filter the solid and dry it to obtain pure this compound.

Reported Outcomes: This process yielded 34 grams of this compound with a purity of >99.5% and an Isopropiomazine content of <0.10% [2].

Synthesis Workflow Diagram

The following diagram summarizes the optimized pathway and key purification step.

A Formula-IV 2-Propionyl phenothiazine C Reaction in Toluene with KOH Base (Heated to Reflux) A->C B Formula-V Hydrochloride salt of 2-dimethylaminoisopropyl chloride B->C D Crude Propiomazine Base (Contains 20-25% Isomer) C->D E Dissolve in Methanol D->E F Add Maleic Acid (Crystallization) E->F G Pure this compound (Purity >99.5%, Isomer <0.1%) F->G

References

FAQ & Troubleshooting Guide: Controlling Isomeric Impurities

Author: Smolecule Technical Support Team. Date: February 2026

1. Why is it critical to control specific stereoisomers in phenothiazine derivatives? The biological activity, toxicity, and overall tolerability of a phenothiazine drug can differ dramatically between its individual stereoisomers [1].

  • Evidence from JBC 1847: A 2024 study on the phenothiazine derivative JBC 1847, which exists as a racemic (50/50) mixture of its S and R enantiomers, demonstrated that the purified (S)-enantiomer had a significantly improved safety profile. Its maximum tolerable concentration in a murine model was five times higher than that of the racemic mixture [1].
  • Therapeutic Implication: This means that using the purified (S)-enantiomer could allow for administration of higher, more effective doses with reduced side effects. The study concluded that the efficacy of (S)-JBC 1847 against MRSA was comparable to the standard antibiotic vancomycin [1]. Controlling the isomeric composition is therefore essential for optimizing the therapeutic index.

2. What is a robust analytical method for separating and quantifying phenothiazine enantiomers and their impurities? Nonaqueous Capillary Electrophoresis (NACE) with specific chiral selectors is an effective technique, as demonstrated for the separation of mepromazine (levomepromazine) enantiomers [2].

  • Detailed Methodology:
    • Technique: Nonaqueous Capillary Electrophoresis.
    • Background Electrolyte (BGE): 1 M acetic acid and 50 mM ammonium acetate in methanol [2].
    • Chiral Selector: Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin (HDAS-β-CD) at a concentration of 15 mg/mL [2].
    • Capillary: Fused silica, 75 µm internal diameter.
    • Voltage: 20 kV.
    • Capillary Temperature: 15°C [2].
    • Detection: UV detection at 254 nm [2].
  • Application: This method was developed using a Quality by Design (QbD) approach to specifically quantify dextromepromazine as a chiral impurity in levomepromazine, which has the (R)-configuration and is used as a single-isomer drug [2].

3. What common oxidative impurities should be monitored in phenothiazines like Chlorpromazine? Recent research on Chlorpromazine (CPZ) reveals a complex three-electron oxidation pathway that generates impurities beyond those traditionally expected [3].

  • Key Impurities:
    • CPZ Sulfoxide: A known metabolite, but its formation may be delayed and not immediate upon oxidation [3].
    • nor-CPZ Sulfoxide: An often-overlooked impurity formed through the oxidation of the drug's tertiary amine-containing side chain, not just the phenothiazine core. This metabolite has been detected in human urine samples [3].
  • Analytical Consideration: This finding indicates that impurity profiling methods for phenothiazines must account for side-chain oxidation in addition to core oxidation, challenging the older two-electron oxidation paradigm [3].

Experimental Protocol: Chiral Impurity Method Development

The table below summarizes the key parameters for a chiral separation method based on a published NACE protocol [2].

Parameter Specification Notes
Technique Nonaqueous Capillary Electrophoresis (NACE) Suitable for poorly water-soluble analytes [2].
BGE 1 M Acetic Acid, 50 mM Ammonium Acetate in Methanol A common acidic combination for NACE [2].
Chiral Selector 15 mg/mL HDAS-β-CD Single-isomer anionic cyclodextrin proven effective for mepromazine [2].
Capillary Fused Silica, 75 µm ID Standard capillary dimension.
Voltage 20 kV Standard voltage applied.
Temperature 15°C Controlled temperature for reproducibility.
Detection UV at 254 nm Standard UV detection wavelength.

Workflow Diagram: Analytical Method Development & Control

The following diagram outlines a logical workflow for developing and implementing a control strategy for isomeric impurities, incorporating principles of Quality by Design (QbD).

start Define Objective: Control Chiral Impurity a1 Risk Assessment: Identify Critical Process Parameters start->a1 a2 Select Analytical Technique (e.g., NACE with CD) a1->a2 a3 Screen Chiral Selectors & BGE Conditions a2->a3 a4 Optimize Method Using DoE a3->a4 a5 Validate Method: Specificity, Linearity, LOD/LOQ a4->a5 a6 Establish Control Strategy & Specification Limits a5->a6 end Routine Monitoring of Drug Substance/Product a6->end

Troubleshooting Common Experimental Issues

  • Poor Enantioseparation Resolution: If your chiral separation method yields insufficient resolution, systematically investigate the chiral selector and BGE [2]. Test different types of neutral and anionic cyclodextrins. For NACE, adjusting the concentration of acids (e.g., acetic acid) and salts (e.g., ammonium acetate) in the methanolic BGE can significantly impact separation efficiency.
  • Unexpected Oxidative Degradation: Be aware that phenothiazines can undergo complex oxidation beyond the core structure. If you detect unknown impurities, consider pathways involving the side chain. Using complementary techniques like LC-MS/MS and NMR, as in the Chlorpromazine study, can help identify novel oxidative impurities like nor-CPZ sulfoxide [3].

References

Propiomazine maleate purification alcoholic solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is the primary goal of purifying Propiomazine Maleate? To obtain a final product with high purity (>99.5%), specifically free from the isomeric impurity isopropiomazine, which must be controlled to levels below 0.10% [1].
Which alcoholic solvent is recommended for the final purification step? Methanol is the preferred and specified solvent. Ethanol and isopropyl alcohol are also suitable alcoholic media, but methanol is explicitly identified as the best choice [1] [2].
What is the typical solvent volume used per gram of crude base? The patented example uses approximately 5.9 mL of methanol per gram of crude Propiomazine base [1].
Why is controlling the isomeric impurity important? The crude product from the synthesis can contain 20-25% of the isopropiomazine impurity. The methanol purification step is designed to remove this specific isomer to achieve the required pharmaceutical purity [1].

Detailed Purification Protocol

This protocol is adapted from the example in patent WO2019167058A1 [1].

Statement of Purpose: To purify crude propiomazine base into high-purity this compound, reducing the isopropiomazine impurity to below 0.10%.

Materials:

  • Crude Product: Propiomazine base (containing 20-25% isopropiomazine impurity).
  • Solvent: Methanol (ACS Reagent Grade or higher).
  • Acid: Maleic Acid.
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, thermometer, vacuum filtration setup, drying oven.

Step-by-Step Procedure:

  • Dissolution: Charge the crude propiomazine base into a clean reaction vessel. Add methanol (using a ratio of ~6 mL per gram of crude base). Initiate stirring at room temperature (25-30°C) until a clear solution is obtained [1].
  • Salt Formation: Add maleic acid to the clear methanolic solution. The maleic acid reacts with the propiomazine base to form the maleate salt [1].
  • Crystallization: Continue stirring the mixture for 4-5 hours at 25-30°C to facilitate complete precipitation of the this compound crystals [1].
  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with a small amount of cold methanol to remove residual mother liquor [1].
  • Drying: Dry the filtered solid in an oven under appropriate conditions until a constant weight is achieved, indicating the removal of residual solvents [1].

The following workflow diagram illustrates the key stages of this purification process:

Crude Propiomazine Base Crude Propiomazine Base Dissolve in Methanol Dissolve in Methanol Crude Propiomazine Base->Dissolve in Methanol Add Maleic Acid Add Maleic Acid Dissolve in Methanol->Add Maleic Acid Stir for 4-5 hours Stir for 4-5 hours Add Maleic Acid->Stir for 4-5 hours Filter Precipitated Solid Filter Precipitated Solid Stir for 4-5 hours->Filter Precipitated Solid Dry Product Dry Product Filter Precipitated Solid->Dry Product Pure this compound Pure this compound Dry Product->Pure this compound

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Product Yield The methanolic solution is too dilute, preventing efficient crystallization. Gently concentrate the methanolic solution by evaporating a portion of the solvent before adding the maleic acid.
The crystallization (stirring) time is insufficient. Extend the stirring time beyond 5 hours to ensure complete precipitation.
High Level of Isomeric Impurity The crude product has an exceptionally high initial impurity load (>25%). Consider repeating the crystallization step (recrystallization) from fresh methanol.
The solution was not stirred long enough for pure crystals to form. Ensure the stirring time is adhered to and that the temperature is maintained at 25-30°C.
Product Does Not Precipitate Incorrect solvent used. Maleic acid may be too soluble. Verify that methanol is used. If no solid forms, consider seeding the solution with a few crystals of pure this compound.

Key Technical Insights

The purification process is designed to solve a specific industrial manufacturing problem. The key insight is that while the chemical reaction to create propiomazine produces a significant amount of an unwanted isomer (isopropiomazine), a straightforward crystallization from methanol after forming the maleate salt is highly effective at removing it [1] [2]. The process is notable for its simplicity and effectiveness.

References

analytical method development for Propiomazine impurity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Propiomazine and Impurities

Propiomazine is a phenothiazine derivative used for its sedative and antihistamine properties, available under brand names like Propavan and Largon [1]. Like all pharmaceuticals, ensuring its safety and efficacy requires controlling impurities that can form during synthesis or storage [2].

  • Organic Impurities: These can include starting materials, intermediates, by-products from synthesis, or degradation products [2].
  • Inorganic Impurities: These may include residual catalysts or metal impurities [2].
  • Residual Solvents: Volatile organic chemicals used in the manufacturing process [2].

A Systematic Workflow for Method Development

Developing a robust, stability-indicating HPLC method involves a structured approach. The following workflow outlines the key stages, from initial column screening to final validation.

workflow Start Start Method Development Step1 1. Column and pH Screening Start->Step1 Step2 2. Organic Modifier Optimization Step1->Step2 SubStep1 Screen 4-5 dissimilar columns at 3-4 pH values (e.g., 2.5, 7.0, 9.0) Step1->SubStep1 Step3 3. Gradient and Temperature Fine-Tuning Step2->Step3 SubStep2 Evaluate Acetonitrile vs. Methanol using mixture design Step2->SubStep2 Step4 4. Method Validation Step3->Step4 SubStep3 Use Response Surface Methodology to optimize gradient time and temperature Step3->SubStep3 End Robust and Validated Method Step4->End SubStep4 Assess specificity, linearity, accuracy, precision, LOD, LOQ, and robustness Step4->SubStep4

Step 1: Selection of Chromatographic Column and Mobile Phase pH

The goal is to find conditions that separate Propiomazine from all its potential impurities.

  • Column Screening: Begin by screening 4-5 reversed-phase columns with different selectivities. Columns can be selected based on their hydrophobicity, steric resistance, hydrogen-bonding capacity, and ion-exchange capacity [3]. For phenothiazines like Promethazine (structurally similar to Propiomazine), C8 columns (e.g., Symmetry Shield RP8) have been successfully used [4].
  • Mobile Phase pH: The pH of the buffer is a powerful tool for altering selectivity, especially for ionizable compounds. Screen a pH range from 2.5 to 9.0. Ensure the pH is compatible with the column's stability range [5]. A phosphate buffer at pH 7.0 has been effectively used for a related phenothiazine drug [4].
Step 2: Optimization of the Organic Modifier
  • Modifier Type: Test both acetonitrile and methanol as organic modifiers, as they can impart different selectivity. A mixture of acetonitrile and methanol (e.g., 60:40) has been used as a strong mobile phase for a related compound [4].
  • Gradient Elution: Use a linear gradient to separate impurities with a wide range of polarities. The gradient can start from a low organic percentage (e.g., 30%) and increase to a high percentage (e.g., 65%) over a suitable time [4].
Step 3: Fine-Tuning with Gradient and Temperature

Once initial conditions are found, further optimize using a response surface methodology (e.g., Central Composite Design) to model the effect of critical parameters like gradient time and column temperature. This helps define a "Method Operable Design Region" for robustness [6].

Step 4: Method Validation

The developed method must be validated according to ICH guidelines [2] [4]. The table below outlines the key validation parameters and their acceptance criteria.

Validation Parameter Description & Protocol Typical Acceptance Criteria
Specificity Demonstrate resolution from all impurities and degradation products. Check peak purity via PDA detector [4]. Baseline resolution (Resolution > 1.5); Peak purity angle < purity threshold [4].
Linearity Prepare and analyze standard solutions at 5-6 concentration levels from LOQ to 150% of specification limit [4]. Correlation coefficient (r) > 0.999 [4].
Accuracy (Recovery) Spike known impurities at multiple levels (e.g., 50%, 100%, 150%) into drug sample and calculate % recovery. Recovery between 90–110% [4].
Precision Repeatability: Inject 6 replicates of spiked sample. Intermediate Precision: Perform on different day/analyst/instrument [4]. Relative Standard Deviation (RSD) ≤ 5.0% [4].
LOD & LOQ Determine based on Signal-to-Noise ratio [4]. LOD (S/N ~3.3), LOQ (S/N ~10). LOQ should be at or below the reporting threshold [4].
Robustness Deliberately vary parameters (e.g., pH ±0.2, temp ±2°C, flow rate ±10%) using an experimental design (e.g., Plackett-Burman) [6]. The method should remain unaffected by small variations (e.g., all peaks resolved, RSD meets criteria).

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered during impurity method development.

Problem Possible Root Cause Suggested Solution

| Peak Tailing | - Secondary interaction with silanols (common for basic compounds).

  • Inappropriate buffer pH or strength. | - Use a column with high-purity silica and endcapping (e.g., "shielded" phases) [7].
  • Increase buffer concentration; adjust pH to suppress ionization. | | Insufficient Resolution | - Selectivity of current system is inadequate.
  • Gradient profile is not optimal. | - Screen a different column chemistry (e.g., phenyl) [3].
  • Optimize the initial and final %B of the gradient and the gradient time [5]. | | Low Sensitivity for Impurities | - Impurities are present at very low levels.
  • UV detection may not be sensitive enough. | - Increase injection volume (if possible).
  • Consider using LC-MS with a formic acid-based mobile phase for enhanced sensitivity [7]. | | Irreproducible Retention Times | - Unstable mobile phase pH.
  • Column temperature not controlled. | - Prepare fresh mobile phase; use a buffer with adequate capacity.
  • Use a column oven with precise temperature control. | | Unknown Peaks in Forced Degradation | - Lack of structural information for impurities. | - Use LC-MS with a mass-compatible mobile phase (e.g., formate/ammonium buffers) to identify unknown degradation products [2] [7]. |
Frequently Asked Questions
  • What solvents are recommended for analyzing Propiomazine impurities? A mixture of water and organic solvents like methanol or acetonitrile is commonly used. The diluent should be able to dissolve the drug and impurities effectively, with 0.1% triethylamine in methanol being one option for a related compound [4] [1].

  • How do impurities impact the drug's quality? Impurities can affect the stability, efficacy, and safety of a drug. They may lead to batch rejection or recall if levels exceed regulatory limits set by ICH guidelines [2] [1].

  • What is a stability-indicating method? This is a validated method that can accurately and precisely quantify the active ingredient and its degradation products without interference. It is demonstrated by analyzing samples subjected to forced degradation (e.g., acid, base, oxidation, heat, light) [4].

Developing a robust analytical method is an iterative process. This guide provides a structured framework to build upon. The most critical step is to obtain actual Propiomazine impurity standards to confirm the separation and detection performance of your final method.

References

improving Propiomazine maleate crystallization process

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Key Purification Method

The table below outlines the basic chemical information for Propiomazine maleate and summarizes the core improvement from a patented process [1] [2].

Property Description
Molecular Formula C₂₄H₂₈N₂O₅S [2]
Molecular Weight 456.6 g/mol [2]
IUPAC Name (Z)-but-2-enedioic acid; 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one [2]
Process Improvement Control of isomeric impurity (Isopropiomazine) during the formation of the maleate salt [1].
Key Step Dissolving the crude Propiomazine base (which contains 20-25% isomeric impurity) in an alcoholic solvent before adding maleic acid [1].
Recommended Solvent Methanol, Ethanol, or Isopropyl Alcohol (Methanol is preferred) [1].

Troubleshooting Guide: FAQs

Here are some anticipated frequently asked questions tailored to the described process.

Q1: Our final this compound product contains a high level of an isomeric impurity (Isopropiomazine). How can we reduce this?

  • Problem: The condensation step to form the Propiomazine base typically generates 20-25% of the undesired Isopropiomazine isomer [1].
  • Solution: The key is not to isolate the crude base. Instead, take the crude product containing the mixture and dissolve it directly in an alcoholic solvent (e.g., methanol). Subsequent addition of maleic acid to this solution yields this compound free from the isomeric impurity [1].

Q2: What are the critical process parameters we should monitor during the salt formation and crystallization?

While specific parameters are not detailed in the available sources, based on standard crystallization principles and the information provided, you should focus on:

  • Solvent Choice: Strictly use alcoholic solvents like methanol for the salt formation step [1].
  • Solution Clarity: Ensure the Propiomazine base is completely dissolved in the alcoholic solvent before the addition of maleic acid to achieve effective purification [1].
  • Agitation Rate: As seen in other crystallization processes, agitation rate can influence nucleation and final crystal yield, so it should be consistent and optimized [3].

Experimental Workflow for Impurity Control

The following diagram illustrates the procedural workflow for preparing high-purity this compound, focusing on the critical step of isomeric impurity control.

Start Start: Crude Propiomazine Base (contains 20-25% Isopropiomazine) A Dissolve in Alcoholic Media (e.g., Methanol, Ethanol, IPA) Start->A B Filter if necessary to obtain a clear solution A->B C Add Maleic Acid B->C D Crystallize This compound C->D End End: Isolated High-Purity This compound D->End

This workflow highlights that the dissolution of the crude base in alcohol is the crucial step that enables the effective removal of the Isopropiomazine impurity during subsequent crystallization [1].

Methodology for Process Optimization

For a more robust process, you can adopt strategies from advanced crystallization techniques, such as those used in continuous manufacturing.

  • Leverage MSMPR Crystallizer Design: Consider using a Mixed Suspension Mixed Product Removal (MSMPR) crystallizer for continuous operation. One study demonstrated that optimizing parameters like agitation rate and residence time (τ) in an MSMPR can maximize yield and productivity. For instance, a shorter residence time (e.g., τ = 20 minutes) was shown to achieve a higher productivity of 69.51 g/h for a different compound [3]. This principle can be explored for your process.
  • Utilize Process Analytical Technology (PAT): Implement tools like Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy for real-time monitoring of crystal size and solution concentration. This allows for precise control and better understanding of the crystallization process [3].

References

Troubleshooting Guide: High Isopropiomazine Impurity in Propiomazine Base

Author: Smolecule Technical Support Team. Date: February 2026

Problem: The crude propiomazine base from the condensation reaction contains a high level (20-25%) of the isomeric impurity isopropiomazine (formula-III) [1] [2].

Root Cause: The synthesis of propiomazine base can lead to the formation of this structural isomer. While the crude product may contain 20-25% of this impurity, a specific purification technique can effectively remove it in the subsequent salt formation step [1].

Solution: Control the impurity during the maleate salt formation [1] [2]. The following workflow outlines the key stages of synthesis and purification.

G Propiomazine Synthesis and Purification Workflow Start Start: Condensation Reaction A Obtain Crude Propiomazine Base (Contains 20-25% Isopropiomazine) Start->A B Dissolve Crude Base in Alcoholic Solvent A->B C Stir to Achieve Clear Solution B->C D Add Maleic Acid C->D E Stir for 4-5 hours at 25-30°C D->E F Filter and Dry Precipitated Solid E->F End Final Product: High-Purity Propiomazine Maleate (Isopropiomazine < 0.10%) F->End

Detailed Purification Protocol [1]:

  • Dissolve the Crude Base: Take the crude propiomazine base compound and dissolve it in an alcoholic solvent. Methanol is the preferred solvent, but ethanol or isopropyl alcohol are also suitable.
  • Stir for Clarity: Stir the mixture for 10-15 minutes at 25-30°C to obtain a clear solution.
  • Form the Maleate Salt: Add maleic acid to the clear solution.
  • Crystallize: Continue stirring the mixture for another 4-5 hours at 25-30°C. The pure this compound will precipitate as a solid.
  • Isolate the Product: Filter the precipitated solid and dry it to obtain this compound in pure form. This process yields a final product with a purity of >99.5% and an isopropiomazine content below 0.10% [1].

Key Experimental Parameters for Condensation

For a successful initial condensation reaction, please ensure the following parameters are met. The table below summarizes the specific reagents and conditions as cited in the improved process [1].

Parameter Specification Notes / Alternatives
Alkylating Agent Hydrochloride salt of 2-dimethylaminoisopropyl chloride (Formula-V) [1] [2] -
Phenothiazine Core 2-propionyl phenothiazine (Formula-IV) [1] [2] -
Base Potassium hydroxide (KOH) flakes [1] Sodium hydroxide (NaOH) [1] [2] or potassium tertiary butoxide [1] [2] can be used.
Solvent Toluene [1] Xylene is an alternative [1] [2].
Reaction Conditions Heat to reflux under azeotropic conditions for 5-6 hours [1] The reaction progress should be monitored by HPLC [1].

Frequently Asked Questions

What is the main advantage of this improved process for this compound? The primary advantage is that it provides a cost-effective and industrially viable method to produce highly pure this compound on a commercial scale, specifically free from the problematic isomeric impurity isopropiomazine [1] [2].

Why is controlling the isomeric impurity important? While specific pharmacological data for isopropiomazine is not provided in the sources, controlling impurities is a fundamental requirement in pharmaceutical development to ensure the safety, efficacy, and consistent quality of the final Active Pharmaceutical Ingredient (API).

Are there other synthetic routes to propiomazine? Yes, but they have notable drawbacks. Older literature reports routes to propiomazine hydrochloride that involve multiple steps, the use of expensive starting materials, or hazardous reagents like phosgene and sodium amide, making them less attractive for large-scale synthesis [1] [2].

References

scale-up synthesis of high purity Propiomazine maleate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most critical purity concern during Propiomazine Maleate synthesis? The most critical impurity is the positional isomer Isopropiomazine (Formula-III), which can be present at levels of 20-25% in the crude base compound [1] [2]. The improved process focuses on eliminating this impurity to achieve a final purity of >99.5% with Isopropiomazine content below 0.10% [2].

  • Q2: Why is the maleate salt used instead of the hydrochloride? While Propiomazine Hydrochloride is the FDA-approved form with higher aqueous solubility and bioavailability, the maleate salt is investigated in development contexts [3] [4]. The maleate salt formation process described in the patents serves as a effective purification step to remove the isomeric impurity [1] [2].

  • Q3: What is the key to controlling the Isopropiomazine impurity? Control is achieved not during the initial condensation reaction, but in the subsequent salt formation and purification step. Dissolving the crude Propiomazine base in an alcoholic solvent before adding maleic acid is crucial for obtaining the pure maleate salt [1] [2].

Troubleshooting Guide

Issue Root Cause Recommended Solution Key Process Parameters to Monitor

| High Isomer Impurity (Isopropiomazine) in Final API | Isomeric impurity (20-25%) from condensation step carries through to final product [1] [2]. | Use alcoholic recrystallization of the maleate salt [1] [2]. Dissolve crude base in alcoholic solvent, then add maleic acid to precipitate pure maleate [2]. | Purity of final product (Target: >99.5%) Isopropiomazine content by HPLC (Target: <0.10%) [2] | | Low Yield of Propiomazine Base | Incomplete condensation reaction between 2-propionyl phenothiazine and 2-dimethylaminoisopropyl chloride [1] [2]. | Use a strong base (KOH) in toluene solvent with azeotropic water removal [2]. Ensure proper basification of the amine hydrochloride salt precursor [2]. | Reaction time (5-6 hrs under reflux) Reaction progress by HPLC [2] | | Poor Solubility During Salt Formation | Incorrect solvent choice for recrystallization [1]. | Use a suitable alcoholic solvent. Methanol is preferred per the patent example [1] [2]. | Clarity of the solution before maleic acid addition [2] |

Detailed Experimental Protocol for High-Purity this compound

This protocol is adapted from patent examples to achieve high-purity API free from isomeric impurity [2].

Step 1: Synthesis of Crude Propiomazine Base (Formula-II)

  • Charge: Add 67.5 gm (0.427 mol) of 2-dimethylaminoisopropyl chloride hydrochloride to a mixture of 50 mL water and 250 mL toluene.
  • Basification: Cool the mixture to below 10°C and basify with aqueous sodium hydroxide solution. Separate the organic layer containing the free base.
  • Condensation: To the toluene layer, add 50 gm (0.171 mol) of 2-propionyl phenothiazine and 19 gm (0.342 mol) of potassium hydroxide flakes, maintaining the temperature below 10°C.
  • Reaction: Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions to remove water.
  • Monitoring: Monitor reaction completion by HPLC.
  • Work-up: Cool the mixture to 25-30°C, add 200 mL of water, stir for 10-15 minutes, separate the organic layer, and concentrate under vacuum to obtain the crude Propiomazine base.

Step 2: Purification via Maleate Salt Formation (Formula-I)

  • Dissolution: Dissolve the crude base compound in 200 mL of methanol at 25-30°C. Stir for 10-15 minutes to obtain a clear solution.
  • Salt Formation: Add 20 gm of maleic acid to the clear solution.
  • Crystallization: Continue stirring for 4-5 hours at 25-30°C to precipitate the solid.
  • Isolation: Filter the precipitated solid and dry to obtain pure this compound.

The following workflow diagrams the synthesis and key control point for impurity removal:

Start Start Synthesis Step1 Condensation Reaction 2-Propionyl Phenothiazine + 2-Dimethylaminoisopropyl Chloride HCl Base: KOH, Solvent: Toluene 5-6 hrs reflux Start->Step1 Step2 Obtain Crude Propiomazine Base (Contains 20-25% Isopropiomazine Impurity) Step1->Step2 Step3 Purification & Salt Formation Dissolve in Methanol -> Clear Solution Add Maleic Acid -> Precipitate Step2->Step3 KeyNote Key Control Point Alcoholic recrystallization removes isomeric impurity Step2->KeyNote Step4 Isolate Pure this compound Purity >99.5%, Isomer <0.10% Step3->Step4 KeyNote->Step3

Key Scale-Up Considerations

When moving from lab-scale to pilot or commercial production, pay close attention to:

  • Heat Management: The condensation reaction is exothermic initially; control temperature during reagent addition to avoid side reactions [2].
  • Water Removal: Efficient azeotropic water removal in the condensation step is crucial for driving the reaction to completion [2].
  • Crystallization Control: During salt formation, control the stirring rate and cooling profile to ensure consistent crystal size and purity, which is vital for filtration and drying.

References

solvent selection for Propiomazine maleate synthesis toluene vs xylene

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Comparison Table

The table below compares the key properties of toluene and xylene relevant to the synthesis of Propiomazine maleate.

Property Toluene Xylene (mixed isomers) Relevance to Propiomazine Synthesis
Molecular Formula C7H8 [1] C8H10 [1] --
Boiling Point (°C) 110.6 [1] [2] [3] 138-144 [1] Toluene's boiling point is ideal for maintaining the described reflux conditions [4].
Evaporation Rate Faster (Evaporation index: 2.0) [1] Slower (Evaporation index: 0.6-0.8) [1] Faster evaporation can be beneficial for quicker solvent removal after reaction completion.
Solvency Effective for paints, adhesives [1] Slightly higher, better for thicker coatings [1] Both are strong solvents; toluene is sufficient for the reaction components [4].
OSHA Exposure Limit (8-hour TWA) < 50 ppm [1] < 100 ppm [1] Toluene requires stricter exposure controls.
Flash Point (°C) 4 [1] 25-27 [1] Toluene is more flammable and requires careful handling at room temperature.
Role in Propiomazine Patent Preferred solvent for the condensation reaction [4] Listed as a possible, but not preferred, alternative [4] Toluene is explicitly chosen in the cited manufacturing example.

Experimental Protocol for Propiomazine Base Synthesis

The following detailed methodology is adapted from the patent on an improved process for preparing this compound [4]. This step produces the Propiomazine base (Formula-II) prior to salt formation.

G cluster_0 Step 1: Freebase Preparation & Extraction cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Reaction Work-up & Isolation 2-Propionyl Phenothiazine (Formula-IV) 2-Propionyl Phenothiazine (Formula-IV) Reaction Mixture Reaction Mixture 2-Propionyl Phenothiazine (Formula-IV)->Reaction Mixture Heated Reflux Heated Reflux Reaction Mixture->Heated Reflux Slowly heat to reflux Hydrochloride salt of\n2-Dimethylaminoisopropyl Chloride (Formula-V) Hydrochloride salt of 2-Dimethylaminoisopropyl Chloride (Formula-V) Hydrochloride salt of\n2-Dimethylaminoisopropyl Chloride (Formula-V)->Reaction Mixture Aqueous NaOH Solution Aqueous NaOH Solution Basification & Extraction Basification & Extraction Aqueous NaOH Solution->Basification & Extraction Basify below 10°C Toluene layer (free base) Toluene layer (free base) Basification & Extraction->Toluene layer (free base) Separate organic layer Toluene Toluene Toluene->Basification & Extraction Toluene layer (free base)->Reaction Mixture Potassium Hydroxide Flakes Potassium Hydroxide Flakes Potassium Hydroxide Flakes->Reaction Mixture Add below 10°C Crude Propiomazine Base Crude Propiomazine Base Heated Reflux->Crude Propiomazine Base Maintain 5-6 hrs under azeotropic conditions Monitor by HPLC Cool to 25-30°C Work-up Work-up Crude Propiomazine Base->Work-up Water Water Water->Work-up Add 200ml Concentrated Organic Layer Concentrated Organic Layer Work-up->Concentrated Organic Layer Separate organic layer Crude Propiomazine Base Compound Crude Propiomazine Base Compound Concentrated Organic Layer->Crude Propiomazine Base Compound Concentrate

Diagram 1: Workflow for the synthesis of crude Propiomazine base compound.

  • Step 1: Preparation of the Freebase Toluene Layer

    • Dissolve 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mol) in a mixture of 50 mL water and 250 mL toluene [4].
    • Cool the mixture to below 10°C [4].
    • Basify the solution by slowly adding an aqueous sodium hydroxide solution while maintaining the temperature below 10°C. This converts the hydrochloride salt to its free base [4].
    • Separate the organic (toluene) layer. This toluene layer contains the freebase of the starting amine and is used directly in the next step [4].
  • Step 2: Condensation Reaction

    • To the toluene layer from Step 1, add 2-propionyl phenothiazine (50 g, 0.171 mol) and potassium hydroxide flakes (19 g, 0.342 mol) at a temperature below 10°C [4].
    • Slowly heat the reaction mixture to reflux [4].
    • Maintain the mixture at reflux for 5-6 hours under azeotropic conditions. The patent specifies that the progress of the reaction should be monitored and confirmed by HPLC [4].
  • Step 3: Reaction Work-up

    • After reaction completion, cool the mixture to 25-30°C [4].
    • Add 200 mL of water and stir for 10-15 minutes [4].
    • Separate the organic (toluene) layer [4].
    • Concentrate the organic layer under reduced pressure to obtain the crude Propiomazine base compound [4].

Purification and Salt Formation Protocol

The crude base from the previous step contains an isomeric impurity (Isopropiomazine, Formula-III). The following procedure details its purification via maleate salt formation [4].

G cluster_0 Key Outcome Crude Propiomazine Base\n(contains 20-25% Isomeric Impurity) Crude Propiomazine Base (contains 20-25% Isomeric Impurity) Clear Methanol Solution Clear Methanol Solution Crude Propiomazine Base\n(contains 20-25% Isomeric Impurity)->Clear Methanol Solution Dissolve in 200ml Methanol Stir 10-15 min at 25-30°C Salt Formation Salt Formation Clear Methanol Solution->Salt Formation Add Maleic Acid (20g) Pure this compound (Formula-I) Pure this compound (Formula-I) Salt Formation->Pure this compound (Formula-I) Continue stirring 4-5 hrs at 25-30°C Precipitated solid is filtered and dried

Diagram 2: Purification workflow to isolate pure this compound.

  • Dissolve the crude Propiomazine base compound in 200 mL of methanol and stir for 10-15 minutes at 25-30°C to obtain a clear solution [4].
  • Add maleic acid (20 g) to the clear solution [4].
  • Continue stirring for another 4-5 hours at 25-30°C. The pure this compound will precipitate from the solution [4].
  • Filter the precipitated solid and dry to obtain pure this compound (Formula-I). The patent reports a yield of 34 g with a purity of >99.5% and isopropiomazine content below 0.10% [4].

Frequently Asked Questions (FAQs)

Q1: Why is toluene preferred over xylene in the patented synthesis? A1: Toluene is explicitly chosen in the patent example [4]. Its boiling point (110.6°C) is optimal for the azeotropic reflux conditions described, effectively driving the reaction to completion. While xylene is listed as a possible solvent, its higher boiling point (138-144°C) [1] may lead to longer reaction times, increased energy consumption, and potential thermal degradation of reactants or products.

Q2: The crude base contains a high level (20-25%) of an isomeric impurity. How is this removed? A2: The impurity (Isopropiomazine, Formula-III) is not removed by a separate purification of the base. Instead, it is controlled during the maleate salt formation [4]. The crude base is dissolved in an alcoholic solvent (methanol), and maleic acid is added. The pure this compound selectively precipitates from the solution, leaving the isomeric impurity in the mother liquor, yielding a final product with high purity (>99.5%) [4].

Q3: What are the critical safety and regulatory considerations for using toluene? A3: Toluene is flammable (flash point 4°C) and has a stricter OSHA exposure limit (<50 ppm) compared to xylene [1]. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). From a regulatory perspective, residual solvent levels in the final Active Pharmaceutical Ingredient (API) must comply with ICH Q3C guidelines [5], so efficient solvent removal during the process is critical.

Q4: Can other alcoholic solvents be used for the salt formation purification? A4: The patent states that the alcoholic media can be selected from methanol, ethanol, or isopropyl alcohol, with methanol being the preferred choice in the given example [4].

References

Propiomazine maleate stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Pharmacological Profile

The following table summarizes the key identified properties of Propiomazine and its maleate salt [1] [2] [3].

Property Details
Free Base (Propiomazine) CAS: 362-29-8; Molecular Formula: C₂₀H₂₄N₂OS; Molecular Weight: 340.48 g/mol [3] [4] [5]
Maleate Salt (Propiomazine Maleate) CAS: 3568-23-8; Molecular Formula: C₂₄H₂₈N₂O₅S; Molecular Weight: 456.56 g/mol [2] [3]
Solubility (Free Base) 0.454 mg/L in water (predicted); soluble in DMSO (83.33 mg/mL) [5] [4]
Mechanism of Action Antagonist at Histamine H1 receptor, Dopamine receptors, Serotonin receptors (5-HT2A, 5-HT2C), Muscarinic receptors, and Alpha-1 adrenergic receptor [5].
Primary Research Use Orally active agent with sedative and antihistamine effects, used in research for insomnia [4] [5].
Protein Binding 81% [5].

Inferred Storage & Handling Guidelines

In the absence of direct stability data for this compound, these guidelines are based on general laboratory practices and stability information for chemically related compounds (phenothiazine antipsychotics) [6].

Parameter Recommended Condition Rationale & Supporting Evidence
Temperature -20°C (desiccated) Standard for long-term storage of small molecule APIs. "Store in a cool, dry place" is a general pharmaceutical rule [4].
Light Protect from light A stability study on similar phenothiazine antipsychotics (e.g., chlorpromazine, levomepromazine) found that the absence of light was a critical factor preventing degradation [6].
Atmosphere Inert atmosphere (e.g., N₂) Phenothiazines are susceptible to oxidation. Storing under an inert gas can significantly enhance stability.
Solvent for Stock Solutions DMSO (freshly opened, anhydrous) The free base is readily soluble in DMSO. Using dry DMSO prevents hydrolysis during storage [4].

Adapted Experimental Protocol for Stability Assessment

While a protocol for this compound is not available, you can adapt the following methodology from a recent study on the stability of similar phenothiazines in oral fluid, using a dried spot technique and GC-MS/MS analysis [6]. The workflow is as follows:

Start Start Stability Assessment Prep Prepare DSS Samples (Fortify with Propiomazine) Start->Prep Store Store under Test Conditions (Temp, Light, Preservatives) Prep->Store Analyze Analyze via GC-MS/MS at Time Intervals Store->Analyze Compare Compare Peak Area/Height to Time Zero Analyze->Compare Result Determine Degradation Rate and Optimal Conditions Compare->Result

Detailed Steps:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
    • Fortify a blank biological matrix (e.g., plasma, buffer) or apply directly to filter paper (e.g., Whatman 903) to create Dried Sample Spots (DSS) [6].
    • Allow spots to dry completely at room temperature in a fume hood.
  • Stability Study Design (DOE Approach): Systematically test factors that influence stability [6]:

    • Temperature: -20°C (long-term), 4°C (refrigerated), 25°C (room temp).
    • Light: Store samples in amber vials/wrap (absent) vs. clear vials (present).
    • Preservatives/Antioxidants: Add low concentrations (e.g., 0.1% w/v) of ascorbic acid to a subset of samples. A study on other phenothiazines found ascorbic acid superior to sodium fluoride or sodium azide [6].
    • Time: Analyze samples immediately (T=0) and after set intervals (e.g., 1, 3, 7, 14, 30 days).
  • Analysis and Data Interpretation:

    • Extract analytes from DSS or matrix with an organic solvent.
    • Analyze using a validated GC-MS/MS or LC-MS/MS method [6].
    • Monitor the peak area or height of the parent drug. A significant decrease over time indicates instability.
    • Compare the response under different conditions to identify the most stable configuration.

Frequently Asked Questions (FAQs)

Q1: What is the key difference between Propiomazine Hydrochloride and Maleate? The primary difference is solubility. The hydrochloride salt has extremely high water solubility (>1 g/mL), whereas the maleate salt has a much lower solubility (3.8 mg/mL). The higher solubility of the HCl salt contributes to its higher bioavailability, which is why it was approved for medical use over the maleate salt [1] [7].

Q2: Are there any known major degradation products or pathways for Propiomazine? The search results do not specify the degradation products of Propiomazine. However, as a phenothiazine derivative, it is likely susceptible to oxidation and photodegradation. It is recommended to use inert atmospheres and light-protected storage to minimize these pathways [6].

Q3: What is the best practice for preparing a stock solution for in vivo studies? For the free base, DMSO is a suitable solvent. A typical protocol suggests preparing a stock solution in DMSO at a concentration of 83.33 mg/mL (244.74 mM). This stock can be stored at -20°C for one month or -80°C for six months, with aliquoting to avoid freeze-thaw cycles [4].

References

Propiomazine maleate vs Promethazine receptor affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Affinity and Pharmacological Profile

The table below summarizes the comparative receptor binding and key characteristics of propiomazine and promethazine.

Feature Propiomazine Promethazine
Primary Clinical Use Treatment of insomnia; pre/procedural sedation [1] [2] Allergic conditions; nausea/vomiting; motion sickness; sedation [3] [4]
Receptor Affinity (Antagonism) Dopamine D1, D2, D4; Serotonin 5-HT2A, 5-HT2C; Histamine H1; Muscarinic Acetylcholine (M1-M5); α1-adrenergic [1] [2] Histamine H1; Dopamine D2; Muscarinic Acetylcholine (M1-M5); α-adrenergic; NMDA [3] [4]
Key Pharmacological distinction Greater activity at 5-HT2A receptor than at D2 receptor; not used as an antipsychotic [1] [2] Strong H1 receptor antagonist; differs structurally from antipsychotic phenothiazines [3] [5]
Protein Binding 81% [1] [2] 93% [3]
Elimination Half-Life ~9 hours [1] ~12-15 hours [3]
Structural Note Propionyl derivative of promethazine (10-(2-dimethylaminopropyl)-2-propionylphenothiazine) [1] Parent compound (10-[2-(dimethylamino)propyl]phenothiazine) [3]

Experimental Data and Methodologies

Understanding the experimental evidence behind receptor affinity and protein binding is crucial. Here are common and advanced protocols used to generate such data.

1. Receptor Binding Assays

  • Purpose: To determine the affinity and specificity of a compound for a particular receptor.
  • Typical Protocol:
    • Membrane Preparation: Isolate cell membranes expressing the cloned human target receptor (e.g., D2, H1, 5-HT2A).
    • Radioligand Binding: Incubate the membrane preparation with a known radioactively-labeled ligand (e.g., [³H]-spiperone for D2 receptors) and the test compound (propiomazine or promethazine) at varying concentrations.
    • Separation and Measurement: Separate the bound radioligand from the free using filtration or centrifugation. Measure the radioactivity in the bound fraction.
    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. This value is used to derive the inhibition constant (Ki), which quantifies binding affinity.

2. High-Performance Affinity Chromatography (HPAC) Recent research on promethazine demonstrates the use of HPAC to study drug-protein interactions, a methodology that could be applied to propiomazine [6] [7].

  • Purpose: To rapidly evaluate the binding affinity of drugs to proteins like Human Serum Albumin (HSA) and identify binding sites.
  • Protocol as Cited:
    • Column: A stationary phase with immobilized HSA is used (e.g., Chiralpak HSA column) [6].
    • Mobile Phase: A potassium phosphate buffer (e.g., 67 mM, pH 7.0) is used to simulate physiological conditions [6].
    • Zonal Elution: The drug is injected onto the column, and its retention time is measured. A longer retention time indicates stronger binding to HSA.
    • Displacement Experiments: To identify the specific binding site, the experiment is repeated in the presence of site-specific probes like warfarin (Site I) and (S)-ibuprofen (Site II). A reduction in the drug's retention time in the presence of a probe indicates competition for the same site [6] [7].

Signaling Pathways and Mechanisms

The following diagram illustrates the core neurological pathways affected by both drugs, highlighting their sedative effects.

G Histamine Histamine Release H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to VigilancePath Vigilance & Wakefulness Pathway H1_Receptor->VigilancePath Activates Sedation Sedative Effect VigilancePath->Sedation Reduced Activity Leads to Drug Drug (Propiomazine/Promethazine) Drug->H1_Receptor Antagonizes Drug->VigilancePath Suppresses

Primary Sedative Pathway of Propiomazine and Promethazine

Both drugs primarily exert sedative effects by antagonizing histamine H1 receptors in the central nervous system. By blocking histamine from binding, they suppress the activity of the vigilance and wakefulness pathways in the brain, leading to sedation [2] [4].

The broader receptor interaction, particularly relevant for propiomazine's profile, can be visualized as a network of antagonistic actions.

G cluster_receptors Receptor Targets (Antagonism) Drug Propiomazine H1 Histamine H1 Drug->H1 Musc Muscarinic Acetylcholine Drug->Musc Alpha1 α1-Adrenergic Drug->Alpha1 D2 Dopamine D2 Drug->D2 5-HT2A Serotonin 5-HT2A Drug->5-HT2A Note Note: Promethazine shares affinity for H1, Muscarinic, α1, and D2 receptors.

Network of Receptor Antagonism for Propiomazine

Key Distinctions for Drug Development

  • Clinical Differentiation: The higher relative 5-HT2A affinity of propiomazine may contribute to its clinical profile as a sedative-hypnotic without common use as an antipsychotic, potentially offering a different side effect profile compared to typical dopamine-blocking neuroleptics [1]. Promethazine is firmly established as a potent first-generation antihistamine with additional antiemetic and sedative properties [3] [4].
  • Pharmacokinetic Considerations: The difference in protein binding (81% for propiomazine vs. 93% for promethazine) and half-life may influence dosing regimens, drug interaction potential, and the volume of distribution [1] [2] [3].
  • Research Implications: For development of new sedative or antiemetic agents, exploring the 5-HT2A/H1 binding ratio could be a valuable strategy. The promethazine-codeine interaction study also highlights the importance of investigating protein-binding site competition in polypharmacy scenarios [6] [7].

References

Propiomazine vs atypical antipsychotics side effect profile

Author: Smolecule Technical Support Team. Date: February 2026

Atypical Antipsychotics: Comparative Side Effect Profiles

Atypical antipsychotics have distinct side effect profiles, which are crucial for treatment selection. The tables below summarize key adverse effects based on clinical evidence [1] [2] [3].

Table 1: Metabolic and Cardiovascular Side Effects

Antipsychotic Weight Gain Risk Dyslipidemia Risk Diabetes Risk QTc Prolongation Risk
Clozapine High [1] [2] High [1] High [1] Low [2]
Olanzapine High [1] [2] High [1] High [1] Low [2]
Quetiapine Moderate (Variable) [1] Moderate [1] Moderate [1] Not significant in CATIE study [1]
Risperidone Moderate [2] Moderate [1] Moderate Low [2]
Paliperidone Moderate Moderate Moderate Low [2]
Aripiprazole Low [2] [3] Low [1] Low Low [2]
Ziprasidone Low [1] [2] Low (may improve) [1] Low Higher (requires monitoring) [1]
Lurasidone Low [2] [3] Low Low Information missing
Asenapine Low [2] Low Low Low [2]
Cariprazine Low [2] [3] Low Low Information missing
Iloperidone Information missing Information missing Information missing Information missing
Amisulpride Low [2] Information missing Information missing Information missing

Table 2: Neurological, Hormonal, and Other Side Effects

Antipsychotic EPS Risk Hyperprolactinemia Risk Sedation Risk
Clozapine Low [1] [2] Very Rare [2] High [2]
Olanzapine Low [2] Information missing High
Quetiapine Low [1] [2] Very Rare [2] High [2]
Risperidone Moderate (dose-dependent) [1] High [1] [2] Moderate
Paliperidone Moderate (dose-dependent) High Moderate
Aripiprazole Low [2] Very Rare [1] [2] Low
Ziprasidone Information missing Information missing Information missing
Lurasidone Information missing Information missing Information missing
Asenapine Information missing Very Rare [2] Information missing
Cariprazine Information missing Very Rare [2] Information missing
Iloperidone Information missing Information missing Information missing
Amisulpride Information missing Information missing Information missing

Understanding the Mechanisms of Action and Side Effects

The side effect profiles of antipsychotics are directly linked to their affinity for various neurotransmitter receptors in the brain [1] [3] [4].

G Atypical Antipsychotic Atypical Antipsychotic D2 Receptor Antagonism D2 Receptor Antagonism Atypical Antipsychotic->D2 Receptor Antagonism 5-HT2A Receptor Antagonism 5-HT2A Receptor Antagonism Atypical Antipsychotic->5-HT2A Receptor Antagonism H1 Receptor Antagonism H1 Receptor Antagonism Atypical Antipsychotic->H1 Receptor Antagonism M1 Receptor Antagonism M1 Receptor Antagonism Atypical Antipsychotic->M1 Receptor Antagonism α1-adrenergic Receptor Antagonism α1-adrenergic Receptor Antagonism Atypical Antipsychotic->α1-adrenergic Receptor Antagonism Antipsychotic Efficacy Antipsychotic Efficacy D2 Receptor Antagonism->Antipsychotic Efficacy ↑ Prolactin (Hyperprolactinemia) ↑ Prolactin (Hyperprolactinemia) D2 Receptor Antagonism->↑ Prolactin (Hyperprolactinemia) Extrapyramidal Symptoms (EPS) Extrapyramidal Symptoms (EPS) D2 Receptor Antagonism->Extrapyramidal Symptoms (EPS) ↓ EPS Risk ↓ EPS Risk 5-HT2A Receptor Antagonism->↓ EPS Risk Potential improvement in negative symptoms Potential improvement in negative symptoms 5-HT2A Receptor Antagonism->Potential improvement in negative symptoms Sedation & Weight Gain Sedation & Weight Gain H1 Receptor Antagonism->Sedation & Weight Gain Anticholinergic Effects Anticholinergic Effects M1 Receptor Antagonism->Anticholinergic Effects Orthostatic Hypotension Orthostatic Hypotension α1-adrenergic Receptor Antagonism->Orthostatic Hypotension Clozapine/Olanzapine Clozapine/Olanzapine Strong H1 Antagonism Strong H1 Antagonism Clozapine/Olanzapine->Strong H1 Antagonism Strong M1 Antagonism Strong M1 Antagonism Clozapine/Olanzapine->Strong M1 Antagonism Strong H1 Antagonism->Anticholinergic Effects High Weight Gain High Weight Gain Strong H1 Antagonism->High Weight Gain Sedation Sedation Strong H1 Antagonism->Sedation Strong M1 Antagonism->Anticholinergic Effects Strong M1 Antagonism->High Weight Gain Strong M1 Antagonism->Sedation Aripiprazole Aripiprazole D2 Partial Agonism D2 Partial Agonism Aripiprazole->D2 Partial Agonism Low EPS Low EPS D2 Partial Agonism->Low EPS Low Prolactin Low Prolactin D2 Partial Agonism->Low Prolactin

Diagram: Receptor Binding and Side Effect Mechanisms. This diagram illustrates how binding to different receptor targets is linked to both therapeutic effects and adverse events. Drugs like clozapine and olanzapine have strong affinities for histaminic (H1) and muscarinic (M1) receptors, explaining their high risk of weight gain and sedation. In contrast, a drug like aripiprazole acts as a partial agonist at D2 receptors, which is associated with a lower risk of EPS and hyperprolactinemia [1] [3] [4].

Key Experimental Protocols for Assessing Side Effects

The data in the tables are derived from well-established clinical and observational study methodologies.

  • Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) Study [1]

    • Objective: To compare the effectiveness and side effects of various atypical and typical antipsychotics in a real-world setting.
    • Methodology: A long-term, multi-phase, randomized, double-blind trial. Patients were randomly assigned to different antipsychotics and could change phases if treatment was ineffective or poorly tolerated.
    • Key Measured Outcomes: Time to treatment discontinuation, efficacy for positive and negative symptoms, weight gain, metabolic changes (e.g., triglycerides, cholesterol), and incidence of extrapyramidal symptoms.
  • Therapeutic Drug Monitoring and Positron Emission Tomography (PET) Studies [3] [4]

    • Objective: To establish the relationship between drug plasma levels, D2 receptor occupancy, and clinical outcomes (efficacy and side effects).
    • Methodology: Administering a radioligand that binds to D2 receptors and using PET imaging to measure the percentage of receptors occupied by the antipsychotic drug.
    • Key Findings: D2 receptor occupancy of 60-75% is associated with therapeutic efficacy. Occupancy levels above 78% are consistently linked to a significantly increased risk of extrapyramidal side effects [4].

The Challenge with Propiomazine

Propiomazine is not considered an atypical antipsychotic. Its primary approved uses are for sedation, treating insomnia, and pre-operative anxiety [5]. While it has a complex receptor profile, it is not therapeutically used as a neuroleptic because it does not block dopamine receptors effectively enough to serve as a primary antipsychotic [5]. The side effect data for propiomazine is sparse and dated, primarily listing drowsiness and, in rare cases, serious effects like seizures and fast heartbeat, but without the quantitative, comparative data available for atypical antipsychotics [5].

References

comparative efficacy Propiomazine vs other phenothiazine sedatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Data for Phenothiazines

The table below summarizes the key findings from the available research. The data for Propiomazine is from a single, older study on antibacterial effects, while the data for other comparisons comes from more recent clinical trials on sedation and antipsychotic efficacy.

Drug Name Comparator Drug Study Focus / Outcome Key Efficacy Results Source / Context
Propiomazine Other Phenothiazines (e.g., Promethazine) Antibacterial activity on S. aureus [1] MIC: 0.5-1.6 µg/mL (Tranquilizers, incl. Propiomazine, were more active than antihistaminic phenothiazines) [1] Older in vitro study; clinical sedation relevance unknown.
Chlorpromazine Olanzapine Antipsychotic efficacy for schizophrenia [2] Clinical Response: Favored olanzapine (RR 2.34, 95% CI 1.37-3.99). EPS: Significantly more with Chlorpromazine [2]. Cochrane Review of RCTs (mostly from China).
Chlorpromazine Risperidone Antipsychotic efficacy for schizophrenia [2] Clinical Response: No significant difference (RR 0.84, 95% CI 0.53-1.34) [2]. Cochrane Review of RCTs.
Haloperidol, Promethazine, Chlorpromazine, Trifluoperazine Each other Sedation for acute aggression [3] No significant difference in speed (mean ~17-21 min) or duration of sedation between the four drugs [3]. Single RCT in a psychiatric emergency setting.

Experimental Protocol for Agitation/Sedation Studies

For the clinical study comparing sedative effects [3], the methodology was as follows:

  • Objective: To compare the velocity and durability of sedation induced by haloperidol, promethazine, chlorpromazine, and trifluoperazine in aggressive patients.
  • Design: A randomized, open-label clinical trial.
  • Participants: 76 aggressive patients in a psychiatric emergency department.
  • Intervention: Patients were randomly assigned to receive an intramuscular (IM) injection of one of the following:
    • Haloperidol 5 mg
    • Promethazine 50 mg
    • Chlorpromazine 50 mg
    • Trifluoperazine 1 mg
  • Assessment & Measures:
    • Patients were assessed at 30-minute intervals for aggressive symptoms.
    • Velocity of Sedation: The time from injection to the discontinuation of physical and verbal aggression was recorded.
    • Durability of Sedation: The total length of time the sedative effect lasted was recorded.
    • If a patient did not respond to the first injection within 30 minutes or showed aggression relapse, a second identical dose was administered.
  • Key Findings: The mean time to sedation after the first injection was 17.38 ± 8.23 minutes, with no statistically significant difference between the four drugs [3].

Mechanism of Action and Signaling Pathways

Phenothiazine tranquilizers like Propiomazine exert their primary sedative and antipsychotic effects through antagonism of dopamine and other neurotransmitter receptors in the brain. The following diagram illustrates the core receptor interactions and downstream effects.

G cluster_receptors Receptor Antagonism cluster_effects Primary Clinical Effects Phenothiazine Phenothiazine Administration D2 Dopamine D2 Receptor Phenothiazine->D2 H1 Histamine H1 Receptor Phenothiazine->H1 A1 Alpha-1 Adrenergic Receptor Phenothiazine->A1 M1 Muscarinic M1 Receptor Phenothiazine->M1 Antipsychotic Antipsychotic Effect D2->Antipsychotic Blockade EPS Extrapyramidal Symptoms (EPS) D2->EPS Blockade Sedation Sedation H1->Sedation Blockade OrthoHypo Orthostatic Hypotension A1->OrthoHypo Blockade AntiCholinergic Anticholinergic Effects M1->AntiCholinergic Blockade

References

Comparative Dopamine Receptor Binding of Selected Antipsychotics

Author: Smolecule Technical Support Team. Date: February 2026

Antipsychotic Drug DRD1 Affinity DRD2 Affinity DRD4 Affinity Key Characteristics
Haloperidol (Typical) ++++ + Potent D2 antagonist; high risk of extrapyramidal symptoms [1].
Chlorpromazine (Typical) + +++ Prototypical phenothiazine; broad receptor profile [2] [1].
Clozapine (Atypical) ++ ++ +++ Multi-target agent; high 5-HT2A affinity; used for treatment-resistant schizophrenia [1].
Olanzapine (Atypical) +++ +++ +++ Broad antagonist profile at D1, D2, D4, and several serotonin receptors [1].
Aripiprazole (Atypical) + ++++ (PA) + (PA) D2 partial agonist; "dopamine stabilizer" with a unique mechanism [3] [1].

Abbreviations: No affinity; + Low affinity; ++ Medium affinity; +++ High affinity; ++++ Very high affinity; PA Partial Agonist [1].

Experimental Protocols for Determining Binding Affinity

The quantitative data in the table above is typically generated through standardized competitive radioligand binding assays [4] [5]. The general workflow is as follows:

G Start Start: Membrane Preparation A Incubation with Test Compound & Radioligand Start->A Isolate receptor-containing membranes from cells B Separation and Filtration A->B Reach binding equilibrium C Radioactivity Measurement B->C Capture receptors on filter Wash away unbound ligand D Data Analysis (Ki Calculation) C->D Quantify bound radioligand using scintillation counter

Key Experimental Steps [4] [5]:

  • Membrane Preparation: Cell lines stably expressing the human cloned dopamine receptor (e.g., D2S, D3, D4) are homogenized, and their membranes are isolated.
  • Competitive Binding: The membrane preparation is incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound.
  • Separation and Measurement: The mixture is filtered to separate the receptor-bound radioligand from the free radioligand. The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which is the absolute measure of binding affinity, using the Cheng-Prusoff equation.

How to Propose Further Research

Given the lack of specific data, you could propose the following research directions:

  • Investigate Structural Analogs: Since propiomazine is a phenothiazine derivative, studying its structure-activity relationship (SAR) in comparison to chlorpromazine could yield predictive insights. Molecular modeling against known D2 and D4 receptor structures could also be conducted [6] [7].
  • Explore Functional Assays: Even without binding data, proposing in vitro functional assays (e.g., measuring cAMP accumulation or β-arrestin recruitment) could help infer receptor activity if propiomazine were to be tested [8] [3].

References

Propiomazine serotonin 5-HT2A 5-HT2C receptor antagonism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology of 5-HT2A and 5-HT2C Receptors

Understanding the function of these receptors is key to interpreting drug effects.

Receptor Subtype Primary Signaling Pathway Known Functions & Modulation
5-HT2A Couples to Gαq/11 protein, activating Phospholipase C (PLC) and increasing IP3 and intracellular calcium [1] [2]. Associated with psychedelic effects of classic agonists (e.g., DOI, psilocin) [2] [3]. Antagonism/Inverse Agonism is a key feature of many atypical antipsychotics [1].
5-HT2C Also primarily couples to Gαq/11, similar to 5-HT2A [1]. Activation generally has an inhibitory effect on dopamine release; agonists can have anti-absence seizure and anorectic effects [4] [5]. Antagonism can increase dopamine release [6].

Receptor Complexities: Receptors can exist in a constitutively active state (active without a ligand). Drugs that reduce this activity are termed inverse agonists, which is a property of many atypical antipsychotics at 5-HT2A/2C receptors [1]. Furthermore, these receptors can form heterodimers, where 5-HT2C can dominantly inhibit the function of a partnered 5-HT2A receptor [7].

Proposed Experimental Framework for Profiling

To objectively compare propiomazine, you would need to conduct a series of standard assays. The following table outlines key experiments and the data they would generate for a comparative guide.

Experimental Protocol Measurable Outputs & Comparative Data

| 1. Binding Affinity Assays • Competition experiments against a radiolabeled antagonist (e.g., [³H]ketanserin) in cell lines expressing human 5-HT2A or 5-HT2C receptors [8]. | • Ki value (nM): Inhibition constant, a measure of binding affinity. Lower Ki = higher affinity. • IC50 (nM): Concentration that displaces 50% of the radioligand. | | 2. Functional Activity AssaysIP1 Accumulation Assay: Measure accumulation of inositol monophosphate (IP1) in agonist mode (to detect efficacy) and antagonist mode (vs. a reference agonist like 5-HT) to detect antagonism [7]. • BRET/FRET Assays: Directly measure Gq protein activation or β-arrestin recruitment [3]. | • EC50 (nM): Concentration for half-maximal agonist effect. • Emax (%): Maximal efficacy relative to a full agonist (e.g., 5-HT). • IC50 (nM) in antagonist mode. • Intrinsic Activity: Classification as full agonist, partial agonist, neutral antagonist, or inverse agonist [1]. • Bias Factor: Quantifies signaling bias (e.g., Gq vs. β-arrestin) [3]. | | 3. In Vivo Behavioral CorrelatesHead-Twitch Response (HTR) in mice: A 5-HT2A-mediated behavior; suppression indicates 5-HT2A antagonist/inverse agonist activity [3] [9]. | • Dose-dependent reduction in HTR count: Compare ED50 values for HTR suppression against other agents. |

Receptor Signaling and Experimental Workflow

To visualize the cellular mechanisms and testing strategy, the following diagrams map out the key processes.

G cluster_receptor 5-HT2A / 5-HT2C Receptor Signaling cluster_experiment Key Experimental Readouts Ligand Agonist Ligand (e.g., 5-HT, DOI) Receptor 5-HT2A/2C Receptor Ligand->Receptor Gq Gαq/11 Protein Receptor->Gq Activates Readout1 IP1 / Calcium Assay (Functional Efficacy) Receptor->Readout1 Readout2 Radioligand Binding (Binding Affinity, Ki) Receptor->Readout2 Readout3 BRET/FRET (Signaling Bias) Receptor->Readout3 PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG Hydrolyzes to IP3 IP₃ PIP2->IP3 Hydrolyzes to Ca2 Ca²⁺ Release IP3->Ca2 Mediates

Diagram 1: Key 5-HT2A/2C signaling pathways and experimental readouts for drug profiling.

G Start Drug Profiling Workflow Step1 1. Binding Affinity Assay Start->Step1 Sub1_1 • Radioligand Competition • Determine Ki / IC50 Step1->Sub1_1 Step2 2. Functional Characterization Sub2_1 • Agonist Mode: EC50, Emax • Classify Intrinsic Activity Step2->Sub2_1 Sub2_2 • Antagonist Mode: IC50 • Potency vs. reference agonist Step2->Sub2_2 Sub2_3 • BRET/FRET Assays • Assess Signaling Bias Step2->Sub2_3 Step3 3. In Vivo Behavioral Correlation Sub3_1 • Head-Twitch Response (HTR) • Confirm 5-HT2A target engagement Step3->Sub3_1 Sub1_1->Step2 Sub2_1->Step3 Sub2_2->Step3 Sub2_3->Step3 DataOut Outcome: Comprehensive Pharmacological Profile Sub3_1->DataOut

Diagram 2: A logical workflow for the experimental profiling of a drug's action at 5-HT2A/2C receptors.

Research Pathway Suggestions

Given the lack of direct data on propiomazine, here are potential pathways to find or generate the information you need:

  • Consult Official Sources: Review the official European Medicines Agency (EMA) assessment report for propiomazine, as these documents sometimes contain detailed preclinical pharmacological data not found in journal articles.
  • Explore Related Compounds: Analyze data on structural or functional analogs. This can provide indirect insights, though conclusions about propiomazine itself would be hypothetical.
  • Conduct Original Research: The most definitive approach would be to perform the experimental protocols outlined above in a laboratory setting to generate a novel and direct comparative dataset.

References

Propiomazine maleate safety profile vs benzodiazepine hypnotics

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial: Propiomazine vs. Zopiclone

One older, direct-comparison clinical trial was found, which provides some objective data. The key findings on efficacy and safety from this study are summarized in the table below.

Aspect Propiomazine (25 mg) Zopiclone (5 mg)
Study Details Multicenter, double-blind, randomized, parallel-group study of 135 outpatients with insomnia (mean age 60) over 7-14 days [1]
Efficacy (Patient-rated) -- Statistically superior for 9 out of 13 variables measuring subjective sleep quality and quantity [1]
Common Side Effects Restless legs [1] Bad/bitter taste (a known common side effect of zopiclone) [1]

Modern Safety Profiles: Benzodiazepines vs. Z-Drugs

While a direct comparison with propiomazine is not available, recent pharmacovigilance and observational studies provide insight into the safety profiles of the more commonly used benzodiazepines (BZ drugs) and "Z-drugs" (non-benzodiazepine hypnotics like zopiclone). This context is valuable as zopiclone was used in the aforementioned clinical trial.

The table below summarizes safety signals detected for Z-drugs versus BZ drugs from a 2021 analysis of the Japanese Adverse Drug Event Report (JADER) database [2].

Safety Signal Findings (Z-drugs vs. BZ drugs) Key Metrics (for Z-drugs where detected)
Parasomnias Detected only in Z-drugs [2] Ln OR: 3.28, PRR: 23.47 [2]
Suicidal and Self-Injurious Behaviour Detected in both, but signal strength "much higher" with Z-drugs [2] PRR: 16.14 [2]
Deliria Detected in both, but signal strength "much higher" with Z-drugs [2] PRR: 11.64 [2]
Cortical Dysfunction Detected only in Z-drugs [2] PRR: 3.62 [2]
Psychiatric Symptoms Detected only in Z-drugs [2] PRR: 2.51 [2]
Impact on Driving & Injury Severity A 2025 Canadian study on older drivers in motor vehicle collisions found no significant difference in severe injury risk between hypnotic users and non-users [3] [4].

Experimental Methodologies

For transparency and reproducibility, here are the methodologies used in the key studies cited.

Pharmacovigilance Study Methodology [2]:

  • Data Source: The Japanese Adverse Drug Event Report (JADER) database.
  • Statistical Analysis:
    • Volcano Plots: Used to visualize the relationship between the natural logarithm of the Odds Ratio (ln OR) and the statistical significance (-log P-value) of adverse events for Z-drugs versus BZ drugs.
    • Safety Signal Detection: The Proportional Reporting Ratio (PRR) was calculated. A signal was considered significant if PRR ≥ 2, χ² ≥ 4, and the number of reported cases (N11) ≥ 3.

Clinical Trial Methodology [1]:

  • Design: A multicenter, double-blind, randomized, parallel-group study.
  • Participants: 135 outpatients with insomnia.
  • Intervention: A direct comparison of propiomazine (25 mg) and zopiclone (5 mg).
  • Outcome Measures: Patient-rated assessments of sleep quality and quantity, and reported side-effects.

Pharmacological Pathway Visualization

The following diagram illustrates the shared and distinct mechanisms of action of the discussed hypnotic drugs, based on information from the search results [2].

G GABA Molecule GABA Molecule GABAA Receptor GABAA Receptor GABA Molecule->GABAA Receptor Binds to Enhanced Chloride Influx Enhanced Chloride Influx GABAA Receptor->Enhanced Chloride Influx Activation leads to Neuronal Inhibition Neuronal Inhibition Enhanced Chloride Influx->Neuronal Inhibition Therapeutic Effects:\nSedation, Hypnosis Therapeutic Effects: Sedation, Hypnosis Neuronal Inhibition->Therapeutic Effects:\nSedation, Hypnosis Benzodiazepines (BZ Drugs) Benzodiazepines (BZ Drugs) Benzodiazepines (BZ Drugs)->GABAA Receptor Bind to BZ site Z-drugs (e.g., Zopiclone) Z-drugs (e.g., Zopiclone) Z-drugs (e.g., Zopiclone)->GABAA Receptor Bind to BZ site (selectively) Propiomazine Propiomazine Histamine (H1) Receptors Histamine (H1) Receptors Propiomazine->Histamine (H1) Receptors Blocks Histamine (H1) Receptors->Therapeutic Effects:\nSedation, Hypnosis

Key Insights and Evidence Gaps

  • Propiomazine's Profile: The available direct evidence suggests that propiomazine may have a different side-effect profile (e.g., restless legs) compared to Z-drugs (e.g., bad taste) [1]. Its primary mechanism as an H1 receptor blocker is distinct from the GABAergic action of BZ drugs and Z-drugs [5].
  • Modern Context for BZ/Z-drugs: Recent data highlights that Z-drugs carry significant and distinct neurological and psychiatric safety signals, such as parasomnias and a stronger signal for suicidal behavior compared to BZ drugs [2].
  • Significant Evidence Gap: There is a clear lack of contemporary, large-scale clinical or pharmacovigilance studies that directly compare the safety profile of propiomazine against modern benzodiazepine hypnotics.

To strengthen this comparison, searching specifically for propiomazine in other pharmacovigilance databases (such as the FDA Adverse Event Reporting System - FAERS) or conducting a systematic review of its use in clinical practice guidelines could be productive next steps.

References

Propiomazine effects on sleep architecture vs other hypnotics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacological Profile

Propiomazine's sedative effects come from its antagonism of several central nervous system receptors. The table below details its primary targets, while Zopiclone and Halofuginone have distinct and different mechanisms.

Drug Primary Mechanism of Action Key Molecular Targets
Propiomazine Antagonist at multiple CNS receptors; primary sedative effect via Histamine H1 receptor antagonism [1]. Histamine H1 receptor, muscarinic acetylcholine receptors, alpha-1A adrenergic receptor, D2 dopamine receptor, 5-HT2A/2C serotonin receptors [1].
Zopiclone Agonist at the benzodiazepine binding site on GABA-A receptors, enhancing inhibitory neurotransmission [2]. GABA-A receptor.
Halofuginone Inhibits prolyl-tRNA synthetase, triggering an amino acid starvation response; investigated for anti-fibrotic and anti-cancer effects, not primarily a hypnotic [3]. Prolyl-tRNA synthetase.

The following diagram illustrates the core signaling pathways involved in propiomazine's action.

G Propiomazine Sleep Induction Pathway Propiomazine Propiomazine Receptor_Blockade Receptor Blockade Propiomazine->Receptor_Blockade H1_Receptor Histamine H1 Receptor Tuberomammillary_Nucleus Tuberomammillary Nucleus (Histamine Source) H1_Receptor->Tuberomammillary_Nucleus Receptor_Blockade->H1_Receptor Other_Receptors Other Receptors (e.g., Muscarinic, Adrenergic) Receptor_Blockade->Other_Receptors Cortical_Arousal Reduced Cortical Arousal Tuberomammillary_Nucleus->Cortical_Arousal Sleep_Induction Sleep Induction Cortical_Arousal->Sleep_Induction Other_Receptors->Cortical_Arousal Contributes to

Clinical Trial Data & Efficacy Comparison

A key double-blind clinical trial directly compared propiomazine and zopiclone in outpatients with insomnia.

Sleep Measure Propiomazine (25 mg) Zopiclone (5 mg) Notes & Trial Details
Subjective Sleep Quality Effective Statistically superior in 9 out of 13 variables [2]. Multicentre, double-blind, randomized, parallel-group study. Mean patient age: 60 years [2].
Sleep Latency (Objective) Significant decrease [4]. Not measured in this trial. Measured via EEG in a sleep laboratory setting on healthy volunteers [4].
Sleep Latency (Subjective) Significant decrease [4]. Not measured in this trial. Based on patient self-assessment [4].
REM Sleep Possible suppression in early treatment [4]. Not specified in this trial. Effect observed in sleep lab study [4].
Common Side Effects Restless legs [2]. Bad taste (dysgeusia) [2]. ---

Detailed Experimental Protocols

For reliable research, understanding the methodology of key experiments is crucial.

  • Study Design: A multicentre, double-blind, randomized, parallel-group comparison [2].

  • Participants: 135 outpatients with insomnia, with a mean age of 60 years [2].

  • Intervention: Patients were administered either 5 mg of zopiclone or 25 mg of propiomazine [2].

  • Primary Outcome Measures: Patient self-assessment of sleep quality and quantity via a sleep diary [2].

  • Study Design: A sleep laboratory study examining the effects on the EEG (electroencephalogram) of healthy subjects [4].

  • Participants: Ten healthy volunteers [4].

  • Intervention: A single dose of 25 mg of propiomazine [4].

  • Primary Outcome Measures:

    • Objective sleep latency measured via EEG.
    • Distribution of different sleep stages (e.g., REM sleep).
    • Subjective assessments of sleep quality and morning drowsiness [4].

Research Considerations & Conclusion

When considering propiomazine for research or clinical development, several factors are important:

  • Safety Profile: While effective, propiomazine's activity across multiple receptor systems (dopamine, muscarinic) can lead to a different side effect profile, such as restless legs, compared to the bad taste associated with zopiclone [2]. Serious adverse events, though rare, can include convulsions and fast heartbeat [1].
  • Regulatory Status: Propiomazine is not approved by the US FDA, and its clinical use is not widespread [1].
  • Population Considerations: For patients with respiratory comorbidities like COPD, all sedatives, including benzodiazepines and Z-drugs, should be used with caution due to potential adverse respiratory effects during sleep [5].

References

Propiomazine neuroprotective properties comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial on Propiomazine as a Hypnotic

The table below summarizes the only identified study that involved propiomazine. It is crucial to note that this study was designed to evaluate its effectiveness as a sleep aid, not its neuroprotective properties [1].

Aspect Details of the Clinical Trial
Publication Current Medical Research and Opinion, 1997 [1]
Study Design Multicenter, double-blind, randomized, parallel-group trial [1]
Participants 135 outpatient insomniacs (mean age 60 years) [1]
Interventions Zopiclone 5 mg vs. Propiomazine 25 mg [1]
Primary Focus Subjective sleep quality and quantity (13 variables) [1]
Key Efficacy Finding Statistically significant differences favoring zopiclone for 9 out of 13 sleep variables [1]
Key Safety Findings Bad taste more frequent with zopiclone; restless legs more frequent with propiomazine [1]
Relevance to Neuroprotection The study did not investigate or report on any neuroprotective outcomes.

Neuroprotection Research on Related Compounds

While direct evidence for propiomazine is lacking, other phenothiazine derivatives have been investigated for neuroprotection. The following diagram illustrates the key mechanisms identified for chlorpromazine and promethazine in preclinical stroke research.

G cluster_metabolic Metabolic Regulation cluster_oxidative Oxidative Stress Inhibition cluster_cellular Cellular Protection CPlusP Chlorpromazine + Promethazine (C+P) Metabolic Reduces Hyperglycolysis CPlusP->Metabolic Oxidative Reduces ROS Production CPlusP->Oxidative Cellular Decreases Cell Death CPlusP->Cellular Lactate Decreases Lactate Acidosis Metabolic->Lactate Infarct Outcomes: Smaller Infarct Volume Improved Neurologic Score Metabolic->Infarct HIF1a Inhibits HIF-1α HIF1a->Metabolic MnSOD Upregulates MnSOD Oxidative->MnSOD Oxidative->Infarct NOX Suppresses NOX Activity/Subunits NOX->Oxidative PKCd Inhibits PKC-δ Activation PKCd->NOX Cellular->Infarct AntiInflammatory Reduces Neuroinflammation ATP Increases ATP Levels

The mechanistic understanding of neuroprotection for related compounds is primarily based on the combination of chlorpromazine and promethazine (C+P) in animal and cell models of ischemic stroke [2] [3] [4]. Key experimental details include:

  • In Vivo Models: Most studies use adult male Sprague-Dawley rats subjected to transient middle cerebral artery occlusion (MCAO). C+P (typically 8 mg/kg) is administered intraperitoneally upon reperfusion [2] [4].
  • In Vitro Models: Human neuroblastoma cell lines (SHSY5Y) undergo oxygen-glucose deprivation and reoxygenation (OGD/R) with C+P treatment [4].
  • Outcome Measures: Infarct volume (TTC staining), neurological deficit scores, levels of reactive oxygen species (ROS), protein expression (Western blot), and enzyme activity assays [2] [4].

Interpretation and Future Research Directions

Based on the available information, here is a summary for researchers:

  • Evidence Gap for Propiomazine: There is no direct experimental data in the searched literature demonstrating or comparing the neuroprotective properties of propiomazine. The sole clinical trial confirms its historical use as a sedative but does not address neuroprotection [1].
  • Indirect Evidence from Phenothiazines: The robust preclinical data for chlorpromazine and promethazine suggest that the phenothiazine class may possess neuroprotective potential, primarily through metabolic regulation and antioxidant pathways [2] [4]. However, this cannot be extrapolated to propiomazine without specific studies.
  • Promising Research Avenues: Future research could explore if propiomazine shares the mechanisms observed with C+P. The ongoing RICHES clinical trial (ChiCTR2000038727) investigating the safety and preliminary efficacy of C+P in acute ischemic stroke patients may provide valuable clinical insights for the drug class, though not for propiomazine specifically [3].

References

×

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

3568-23-8

Wikipedia

Propiomazine maleate

Dates

Last modified: 08-15-2023

Explore Compound Types